Technical Documentation Center

1-(4-Methyl-1,4-diazepan-1-yl)butan-1-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(4-Methyl-1,4-diazepan-1-yl)butan-1-one
  • CAS: 925184-87-8

Core Science & Biosynthesis

Foundational

The Homopiperazine Scaffold: A Privileged Motif in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract The homopiperazine (1,4-diazepane) ring system has emerged as a cornerstone in contempor...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The homopiperazine (1,4-diazepane) ring system has emerged as a cornerstone in contemporary drug design, demonstrating remarkable versatility across a spectrum of therapeutic areas.[1][2] This seven-membered heterocycle, an analog of the ubiquitous piperazine, offers a unique combination of structural flexibility and synthetic tractability, enabling fine-tuning of physicochemical and pharmacological properties.[3][4] This guide provides a comprehensive overview of the homopiperazine scaffold in medicinal chemistry, delving into its synthesis, structure-activity relationships (SAR), and diverse applications. We will explore its critical role in the development of agents targeting the central nervous system (CNS), cancer, and infectious diseases, supported by detailed experimental protocols and mechanistic insights.

The Homopiperazine Core: Structural and Physicochemical Advantages

The homopiperazine scaffold is a seven-membered heterocyclic ring containing two nitrogen atoms at the 1 and 4 positions. This structure confers several advantageous properties for drug design:

  • Increased Conformational Flexibility: The additional methylene group compared to piperazine provides greater conformational flexibility.[3] This allows for a broader exploration of the chemical space and can facilitate optimal interactions with a variety of biological targets.[3]

  • Modulation of Basicity: The two nitrogen atoms offer opportunities for substitution, which can modulate the pKa of the molecule, influencing its solubility, membrane permeability, and off-target interactions.

  • Synthetic Accessibility: Homopiperazine and its derivatives can be synthesized through various established routes, making it a readily accessible building block for medicinal chemists.[3][5][6][7]

Synthetic Strategies for Homopiperazine Derivatives

The construction and derivatization of the homopiperazine core are crucial for exploring its chemical space. Several synthetic methodologies have been developed, with the choice of route often depending on the desired substitution pattern and scale of synthesis.

Reductive Amination

A common and versatile method for synthesizing N-substituted homopiperazines involves the reductive amination of a homopiperazine core with an appropriate aldehyde or ketone.

Experimental Protocol: Synthesis of a Generic N-Arylalkyl Homopiperazine Derivative

  • Reaction Setup: To a solution of homopiperazine (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add the desired aryl aldehyde or ketone (1.1 eq).

  • Reductant Addition: Add a reducing agent, for example, sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise at room temperature. The choice of a mild reducing agent is critical to avoid over-reduction.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Diagram: General Workflow for Reductive Amination

G cluster_workflow Reductive Amination Workflow start Start: Homopiperazine & Aryl Aldehyde/Ketone dissolve Dissolve in Solvent (e.g., MeOH) start->dissolve add_reductant Add NaBH(OAc)₃ dissolve->add_reductant stir Stir at Room Temperature add_reductant->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench with NaHCO₃ (aq) monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry_purify Dry, Concentrate & Purify extract->dry_purify end End: N-Arylalkyl Homopiperazine dry_purify->end

Caption: A streamlined workflow for the synthesis of N-substituted homopiperazines.

Beckmann Rearrangement

A general method for constructing the diazepinone and subsequently the homopiperazine scaffold involves a Beckmann rearrangement as a key step, starting from readily available 4-piperidone.[3][5]

Experimental Protocol: Synthesis of Homopiperazine Scaffold via Beckmann Rearrangement

  • Oxime Formation: Commercially available 4-piperidone hydrochloride is Boc-protected and then treated with hydroxylamine hydrochloride to yield the corresponding oxime.[3]

  • Beckmann Rearrangement: The oxime is activated with p-toluenesulfonyl chloride, followed by hydrolysis of the resulting imine to afford the diazepinone product.[3]

  • Reduction: The amide bond of the diazepinone is reduced using a suitable reducing agent, such as borane in tetrahydrofuran (THF), to yield the homopiperazine scaffold.[3]

Diagram: Synthesis of Homopiperazine via Beckmann Rearrangement

G cluster_synthesis Beckmann Rearrangement for Homopiperazine Synthesis start 4-Piperidone oxime Oxime Formation start->oxime rearrangement Beckmann Rearrangement oxime->rearrangement diazepanone Diazepanone Intermediate rearrangement->diazepanone reduction Reduction (e.g., BH₃/THF) diazepanone->reduction end Homopiperazine Scaffold reduction->end

Caption: Key steps in the synthesis of the homopiperazine scaffold.

Structure-Activity Relationships (SAR) of Homopiperazine Derivatives

The versatility of the homopiperazine scaffold allows for systematic modifications to probe SAR and optimize pharmacological activity. Key points of diversification include the N1 and N4 positions, as well as substitutions on the heterocyclic ring itself.

N-Arylpiperazine Moiety in CNS-active Agents

A recurring structural motif in CNS-active compounds is the N-arylpiperazine (or homopiperazine) moiety. The nature of the aryl group and the linker to the rest of the molecule significantly impact receptor binding affinities.

Case Study: Haloperidol Analogs for Antipsychotic Activity

Structure-activity relationship studies on a homopiperazine analog of haloperidol, SYA 013, have provided valuable insights into the structural requirements for binding to dopamine and serotonin receptors.[8][9]

CompoundD₂ Ki (nM)5-HT₁ₐ Ki (nM)5-HT₂ₐ Ki (nM)
SYA 013 43.3117.423.3
Compound 10 (C=O to C=S) 751.1--
Compound 11 (C=O to O) 172.0Higher affinity than SYA 013-
Compound 12 (C=O to CH₂) 139.0Higher affinity than SYA 013-

Data sourced from Peprah et al., 2012.[8]

Key SAR Insights:

  • Butyrophenone Moiety: Replacement of the butyrophenone carbonyl group with a sulfur atom (compound 10) led to a significant decrease in D₂ receptor binding affinity.[8] Replacement with an oxygen (compound 11) or a methylene group (compound 12) also reduced D₂ affinity, though to a lesser extent.[8] Interestingly, compounds 11 and 12 showed increased affinity for the 5-HT₁ₐ receptor.[8]

  • Homopiperazine Ring Modification: Replacing the homopiperazine ring with a tropanol moiety in a related series resulted in a compound with selectivity towards the D₃ receptor.[8]

Therapeutic Applications of Homopiperazine Derivatives

The unique properties of the homopiperazine scaffold have been exploited in the development of drugs for a wide range of diseases.

Central Nervous System (CNS) Disorders

Homopiperazine derivatives have shown significant promise as antipsychotic, antidepressant, and anxiolytic agents.[10][11] Their ability to interact with various neurotransmitter receptors, including dopamine and serotonin receptors, is central to their therapeutic effects.[8][9][12][13]

  • Antipsychotics: As exemplified by the haloperidol analog SYA 013, homopiperazine derivatives can be potent antagonists of dopamine D₂ receptors, a key target for antipsychotic drugs.[8][9][14] The modulation of serotonin receptor activity can also contribute to an atypical antipsychotic profile with a reduced incidence of extrapyramidal side effects.[8][13]

  • Antidepressants and Anxiolytics: The interaction of homopiperazine derivatives with serotonin receptors, particularly 5-HT₁ₐ, is a key mechanism for their potential antidepressant and anxiolytic effects.[15][16]

Oncology

The homopiperazine scaffold has been incorporated into novel anticancer agents with diverse mechanisms of action.

  • Proteasome Inhibitors: A novel class of homopiperazine derivatives has been identified as proteasome inhibitors.[6][17] Unlike bortezomib, which primarily targets the β5 subunit of the proteasome, these homopiperazine derivatives can inhibit all three catalytic subunits (β1, β2, and β5).[17] This broader inhibitory profile may help overcome resistance to existing proteasome inhibitors.[17]

  • Cytotoxic Agents: A series of 1-benzhydryl-4-(substituted phenylcarboxamide/carbothioamide)-1,4-diazepane derivatives have been synthesized and evaluated for their anticancer activity.[2][18] One derivative, 4-benzhydryl-N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide, showed good activity against a B-cell leukemic cell line with an IC₅₀ value of 18 µM.[18]

Table: Anticancer Activity of Selected Homopiperazine Derivatives

CompoundTarget Cell LineIC₅₀ (µM)
4-benzhydryl-N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide Reh (B-cell leukemia)18
Compound 6b (4-fluorophenyl carboxy derivative) Reh (B-cell leukemia)30
Compound 7c (4-fluorophenyl carbothio derivative) Reh (B-cell leukemia)65

Data sourced from Teimoori et al., 2011.[2]

Infectious Diseases

The piperazine and, by extension, the homopiperazine scaffold have been investigated for their potential in treating infectious diseases.

  • Antiviral Agents: Piperazine derivatives have shown promise as antiviral agents, with activity against viruses such as HIV and influenza.[19][20][21] The homopiperazine core can serve as a versatile scaffold for designing novel antiviral compounds.

  • Antibacterial and Antifungal Agents: Numerous piperazine derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.[22][23][24][25][26] The homopiperazine scaffold represents a promising area for the development of new antimicrobial agents to combat the growing threat of antimicrobial resistance.

Future Perspectives and Conclusion

The homopiperazine scaffold continues to be a highly attractive and privileged structure in medicinal chemistry. Its inherent structural and physicochemical properties, coupled with its synthetic accessibility, make it an ideal starting point for the design of novel therapeutic agents. Future research in this area is likely to focus on:

  • Multi-target Drug Design: The ability of homopiperazine derivatives to interact with multiple biological targets can be leveraged to develop multi-target drugs for complex diseases like cancer and neurodegenerative disorders.

  • Bioisosteric Replacements: Further exploration of bioisosteric replacements for the homopiperazine ring will continue to yield novel scaffolds with improved pharmacological profiles.[4]

  • Combinatorial Chemistry and High-Throughput Screening: The application of combinatorial chemistry and high-throughput screening to libraries of homopiperazine derivatives will accelerate the discovery of new lead compounds.

References

  • Synthesis of N,N'-Substituted Piperazine and Homopiperazine Derivatives with Polyamine-like Actions at N-Methyl-D-aspartate Receptors. Journal of Medicinal Chemistry.
  • Peprah, K., et al. (2012). Structure–activity relationship studies of SYA 013, a homopiperazine analog of haloperidol. Bioorganic & Medicinal Chemistry.
  • Sun, C.-M. (2005). Design and Synthesis of Combinatorial Scaffolds-Diazepinone and Homopiperazine. Letters in Drug Design & Discovery.
  • Homopiperazine derivatives as a novel class of proteasome inhibitors with a unique mode of... PubMed.
  • Peprah, K., et al. (2012). Structure-activity relationship studies of SYA 013, a homopiperazine analog of haloperidol. Bioorganic & Medicinal Chemistry.
  • Peprah, K., et al. (2012). Structure–activity relationship studies of SYA 013, a homopiperazine analog of haloperidol. UNC Gillings School of Global Public Health.
  • Homopiperazine: A Cornerstone in Pharmaceutical Synthesis and Drug Development. NINGBO INNO PHARMCHEM CO.,LTD.
  • Teimoori, S., et al. (2011). Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents. ResearchGate.
  • Sun, C.-M. (2005). Design and Synthesis of Combinatorial Scaffolds-Diazepinone and Homopiperazine. Ingenta Connect.
  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. PubMed.
  • Teimoori, S., et al. (2011). Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents. Semantic Scholar.
  • Homopiperazine: synthesis and mainly application. ChemicalBook.
  • The piperazine scaffold for novel drug discovery efforts: the evidence to date. Taylor & Francis Online.
  • Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research. Arabian Journal of Chemistry.
  • Evaluation of the behavioral and pharmacokinetic profile of SYA013, a homopiperazine analog of haloperidol in rats. PubMed.
  • Poppelsdorf, F., & Myerly, R. C. (1956). A Novel Synthesis of Homopiperazine and Its Monomethyl Derivatives. The Journal of Organic Chemistry.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. MDPI.
  • The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. PubMed.
  • Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. Cuestiones de Fisioterapia.
  • Gao, L., et al. (2021). Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. RSC Publishing.
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Bentham Science.
  • An insight into the therapeutic potential of piperazine-based anticancer agents. TÜBİTAK Academic Journals.
  • A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica.
  • Synthesis of Piperazines by C-H Functionalization. Encyclopedia.pub.
  • Piperazine. chemeurope.com.
  • Piperazine derivatives as antiviral agents with increased therapeutic activity. Google Patents.
  • Routes of metabolism of the homo-piperazine morpholine 2-substituent in vitro in human and dog liver microsomes. ResearchGate.
  • Antipsychotic piperazine and piperadine derivatives. Espacenet.
  • Piperazine derivatives for therapeutic use: a patent review (2010-present). Taylor & Francis Online.
  • Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. PMC.
  • The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review. ResearchGate.
  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed.
  • Piperazine. Wikipedia.
  • A Profound Insight into the Structure-activity Relationship of Ubiquitous Scaffold Piperazine: An Explicative Review. Bentham Science.
  • Antibacterial Property of Schiff-based Piperazine against MRSA: Design, Synthesis, Molecular Docking, and DFT Computational Studies. MDPI.
  • Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. MDPI.
  • PIPERAZINE DERIVATIVES: A POTENTIALLY TOOL FOR THE TREATMENT OF NEUROLOGICAL DISORDERS. PharmacologyOnLine.
  • Synthesis and Biological Evaluation of Some Novel Hybrid Quinazolinone–Piperazine Derivatives as Anti-Microbial Agents. International Journal of Pharmaceutical Research and Allied Sciences.
  • Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024). PubMed.
  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate.
  • Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Frontiers in Pharmacology.
  • Piperazine based antimicrobial polymers: a review. RSC Advances.
  • Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. PMC.
  • Structure of cinnamyl piperazine derivatives as CNS agents. ResearchGate.
  • Modifications in the piperazine ring of nucleozin affects anti-influenza activity. bioRxiv.
  • Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. PMC.
  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Virginia Commonwealth University.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: Synthesis of 1-(4-methyl-1,4-diazepan-1-yl)butan-1-one

Abstract This document provides a detailed guide for the synthesis of 1-(4-methyl-1,4-diazepan-1-yl)butan-1-one, a functionalized diazepane derivative. The 1,4-diazepane scaffold is a recognized "privileged structure" in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for the synthesis of 1-(4-methyl-1,4-diazepan-1-yl)butan-1-one, a functionalized diazepane derivative. The 1,4-diazepane scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in a wide range of biologically active agents.[1][2][3] This protocol details the N-acylation of N-methylhomopiperazine with butanoyl chloride via a modified Schotten-Baumann reaction.[4][5][6] We provide a comprehensive, step-by-step methodology, mechanistic insights, safety protocols, and characterization guidelines intended for researchers in organic synthesis and drug development.

Introduction and Scientific Principle

The synthesis of N-acyl derivatives of cyclic amines is a cornerstone of medicinal chemistry, enabling the exploration of structure-activity relationships by modifying the steric and electronic properties of lead compounds.[7] The target molecule, 1-(4-methyl-1,4-diazepan-1-yl)butan-1-one, is synthesized through the nucleophilic acyl substitution of N-methylhomopiperazine (also known as 1-methyl-1,4-diazepane) with butanoyl chloride.[8]

The reaction proceeds under Schotten-Baumann conditions, which utilize a base to neutralize the hydrochloric acid (HCl) byproduct generated during the acylation.[6][9] This neutralization is critical as it prevents the protonation of the unreacted N-methylhomopiperazine, which would render the amine nucleophile inactive and halt the reaction.[6]

Reaction Mechanism:

The mechanism involves the nucleophilic attack of the secondary amine of N-methylhomopiperazine on the electrophilic carbonyl carbon of butanoyl chloride. This forms a transient tetrahedral intermediate.[10] The intermediate then collapses, expelling the chloride ion as a leaving group and forming the protonated amide. A base, such as triethylamine, deprotonates the nitrogen, yielding the final amide product and triethylammonium chloride.[10]

Reaction_Mechanism Figure 1: Reaction Mechanism of N-Acylation cluster_reactants NMH N-Methylhomopiperazine TI Tetrahedral Intermediate NMH->TI Nucleophilic Attack BC Butanoyl Chloride BC->TI Nucleophilic Attack Base Base (Et3N) Product 1-(4-methyl-1,4-diazepan-1-yl)butan-1-one Base->Product Deprotonation Byproduct Base-HCl (Et3N·HCl) Base->Byproduct Deprotonation PA Protonated Amide TI->PA Chloride Elimination PA->Product Deprotonation PA->Byproduct Deprotonation

Figure 1: Reaction Mechanism of N-Acylation

Materials and Safety

Reagent and Equipment List
Reagent/MaterialFormulaMW ( g/mol )CAS No.Notes
N-MethylhomopiperazineC₆H₁₄N₂114.194318-37-0Liquid, reactant.[11]
Butanoyl ChlorideC₄H₇ClO106.55141-75-3Liquid, acylating agent.[12]
Triethylamine (TEA)(C₂H₅)₃N101.19121-44-8Liquid, base.
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Anhydrous, reaction solvent.
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01144-55-8For aqueous solution.
Hydrochloric Acid (HCl)HCl36.467647-01-01 M aqueous solution.
BrineNaCl (aq)--Saturated NaCl solution.
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9Drying agent.
Round-bottom flask, magnetic stirrer, dropping funnel, condenser, ice bath, separatory funnel, rotary evaporator.
Critical Safety Precautions

This procedure must be performed in a certified chemical fume hood. All personnel must wear appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves.

  • Butanoyl Chloride : Highly flammable, corrosive, and reacts violently with water (moisture sensitive).[12] It causes severe skin burns and eye damage. Handle under an inert atmosphere (e.g., nitrogen or argon) if possible.[12]

  • N-Methylhomopiperazine : Flammable liquid and vapor.[11] It is harmful if swallowed and causes severe skin burns and eye damage.[13][14]

  • Triethylamine : Flammable liquid and vapor. Toxic if inhaled and corrosive.

  • Dichloromethane : Volatile and a suspected carcinogen. Avoid inhalation and skin contact.

Ensure eyewash stations and safety showers are immediately accessible.[14][15]

Detailed Experimental Protocol

This protocol is designed for a 25 mmol scale synthesis.

Reaction Setup and Execution
  • Preparation : To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add N-methylhomopiperazine (2.86 g, 25 mmol, 1.0 eq.).

  • Solvent and Base Addition : Add 100 mL of anhydrous dichloromethane (DCM) to the flask. Stir the solution until the amine is fully dissolved. Add triethylamine (3.5 g, 4.8 mL, 35 mmol, 1.4 eq.) to the solution.

  • Cooling : Place the flask in an ice-water bath and allow the solution to cool to 0 °C with continuous stirring.

  • Acyl Chloride Addition : In a separate dry dropping funnel, place butanoyl chloride (2.93 g, 2.7 mL, 27.5 mmol, 1.1 eq.) dissolved in 20 mL of anhydrous DCM.

  • Reaction : Add the butanoyl chloride solution dropwise to the cooled, stirring amine solution over a period of 30 minutes. Maintain the temperature at 0-5 °C during the addition.

    • Scientist's Note: This slow, cooled addition is crucial to control the exothermic nature of the acylation reaction and minimize side product formation.

  • Incubation : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours to ensure the reaction goes to completion.[5]

Work-up and Isolation
  • Quenching : Carefully pour the reaction mixture into a 500 mL separatory funnel containing 100 mL of deionized water. Shake gently and allow the layers to separate.

  • Aqueous Washes :

    • Wash the organic layer with 50 mL of 1 M HCl to remove unreacted triethylamine and N-methylhomopiperazine.

    • Wash with 50 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Finally, wash with 50 mL of brine to remove residual water.

  • Drying : Drain the organic layer into a clean Erlenmeyer flask and dry over anhydrous magnesium sulfate. Swirl and let it stand for 15-20 minutes.

  • Solvent Removal : Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or semi-solid.

Purification and Characterization
  • Purification : The crude product should be purified using flash column chromatography on silica gel.

    • Eluent System : A gradient of ethyl acetate in hexanes (e.g., starting from 20% and gradually increasing) or dichloromethane/methanol is typically effective.

    • Fraction Collection : Collect fractions and monitor by Thin Layer Chromatography (TLC) to pool the pure product fractions.

  • Final Product : Remove the eluent from the pure fractions via rotary evaporation to yield 1-(4-methyl-1,4-diazepan-1-yl)butan-1-one as a purified oil or solid.

  • Characterization : Confirm the identity and purity of the final compound using standard analytical techniques:

    • ¹H and ¹³C NMR : To confirm the structure and assess purity.

    • Mass Spectrometry (MS) : To confirm the molecular weight (Expected [M+H]⁺ ≈ 185.17 g/mol ).

    • FT-IR Spectroscopy : To identify the characteristic amide carbonyl stretch (typically ~1640 cm⁻¹).

Workflow and Data Summary

Workflow Figure 2: Experimental Workflow A 1. Setup - Dissolve N-methylhomopiperazine & TEA in anhydrous DCM B 2. Cooling - Cool reaction mixture to 0°C A->B Stir C 3. Reagent Addition - Add butanoyl chloride in DCM dropwise B->C Maintain Temp D 4. Reaction - Stir at room temperature for 12-16 hours C->D Warm to RT E 5. Work-up - Aqueous washes (HCl, NaHCO3, Brine) D->E Quench F 6. Isolation - Dry organic layer (MgSO4) - Concentrate via Rotovap E->F Separate G 7. Purification - Flash Column Chromatography F->G Crude Product H 8. Characterization - NMR, MS, FT-IR G->H Pure Product

Figure 2: Experimental Workflow

References

  • Chemistry Schotten Baumann Reaction. (n.d.). SATHEE.
  • Amide Synthesis. (n.d.). Fisher Scientific.
  • Schotten-Baumann Reaction. (2021, March 23). J&K Scientific LLC.
  • Schotten-Baumann Reaction. (n.d.). Organic Chemistry Portal.
  • Application Note: A Detailed Protocol for the Schotten-Baumann Reaction with m-Toluoyl Chloride. (n.d.). Benchchem.
  • SAFETY DATA SHEET - N-Methylhomopiperazine. (2025, September 07). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Butanoyl chloride. (2025, December 18). Fisher Scientific.
  • Safety Data Sheet - N-Methylhomopiperazine. (2024, December 19). CymitQuimica.
  • SAFETY DATA SHEET - N-Methylhomopiperazine. (2025, December 18). Fisher Scientific.
  • 1-Methylhomopiperazine 97. (n.d.). Sigma-Aldrich.
  • A modular lead-oriented synthesis of diverse piperazine, 1,4-diazepane and 1,5-diazocane scaffolds. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • N-Methylhomopiperazine. (2026, January 13). ChemicalBook.
  • Synthesis of 2-(4-substitutedbenzyl-[4][6]diazepan-1-yl)-n-(1-methyl-4,5-dihydro-[4][5][6]triazolo[4,3-a]quinolin-7-yl)acetamides as inotropic agents. (2011, January). Chemical Biology & Drug Design. Retrieved February 15, 2026, from

  • N-acylation in non-aqueous and aqueous medium. (n.d.). Scholars Research Library - Der Pharma Chemica.
  • Synthesis and characterization of some 1,4-diazepines derivatives. (n.d.). JOCPR.
  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.). OUCI.
  • CAS 4318-37-0: 1-methylhomopiperazine. (n.d.). CymitQuimica.
  • Chemical and Biological Properties of Benzodiazepines- An overview. (2011, November 27). RJPT.

Sources

Application

Application Note: Selective N4-Acylation of 1-Methyl-1,4-Diazepane

Part 1: Executive Summary & Scientific Rationale The Challenge 1-Methyl-1,4-diazepane is a privileged scaffold in medicinal chemistry, particularly for Central Nervous System (CNS) targets due to its ability to mimic pep...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Scientific Rationale

The Challenge

1-Methyl-1,4-diazepane is a privileged scaffold in medicinal chemistry, particularly for Central Nervous System (CNS) targets due to its ability to mimic peptide turns and its favorable solubility profile. However, its acylation presents a specific chemical challenge: Regioselectivity vs. Basicity.

The molecule contains two nitrogen atoms:[1]

  • N1 (Tertiary): Methylated. Highly basic (pKa ~8.5–9.0), generally non-nucleophilic due to steric bulk, but prone to salt formation.

  • N4 (Secondary): Unsubstituted. Nucleophilic, the target for acylation.[2]

The Trap: Standard acylation protocols often fail during workup, not synthesis. The product (an amino-amide) retains the basic N1 tertiary amine. If a standard acidic wash (e.g., 1N HCl) is used to remove excess coupling reagents, the product will protonate and partition into the aqueous layer , leading to catastrophic "loss" of yield.

The Solution: "Catch-and-Release" Strategy

This protocol utilizes the basicity of the N1 position as a purification handle. By manipulating pH, we can reversibly toggle the solubility of the product between organic and aqueous phases, isolating it from non-basic impurities without column chromatography.

Part 2: Chemical Mechanism & Workflow

Reaction Scheme

The reaction proceeds via nucleophilic attack of the N4-secondary amine onto the carbonyl electrophile. An auxiliary base (Triethylamine or DIPEA) is strictly required to scavenge the generated acid (HCl or Carboxylic acid), preventing the protonation of the unreacted N4-amine.

ReactionScheme Substrate 1-Methyl-1,4-diazepane (Nucleophile) Intermediate Tetrahedral Intermediate Substrate->Intermediate N4 Attack Reagent Acyl Chloride (R-COCl) or Carboxylic Acid + HATU Reagent->Intermediate Base Base (TEA/DIPEA) (Proton Scavenger) Salt H-Base+ Cl- (Byproduct) Base->Salt Scavenges H+ Product N4-Acyl-1-methyl-1,4-diazepane (Product) Intermediate->Product Elimination Intermediate->Salt

Figure 1: Mechanistic pathway for the selective N4-acylation. The N1-methyl group remains unreacted but dictates the workup strategy.

Part 3: Detailed Experimental Protocols

Materials & Reagents Table
ReagentEquiv.[3][4][5][6]RoleCritical Attribute
1-Methyl-1,4-diazepane 1.0SubstratePurity >97%; check for water content (hygroscopic).
Acyl Chloride (R-COCl) 1.1ElectrophileIf liquid, distill if colored. If solid, check mp.[7]
Dichloromethane (DCM) SolventMediumAnhydrous (keep water <0.05% to prevent hydrolysis).
Triethylamine (TEA) 1.5–2.0BaseMust be excess to neutralize HCl.
Sat. NaHCO₃ (aq) WashQuenchDo NOT use HCl for first wash.
Protocol A: Acid Chloride Method (High Throughput)

Best for: Simple, robust amides. High reactivity.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 1-Methyl-1,4-diazepane (1.0 equiv) and TEA (1.5 equiv) in anhydrous DCM (0.2 M concentration) .

  • Cooling: Cool the solution to 0°C using an ice bath. Reason: Controls exotherm and minimizes bis-acylation or side reactions.

  • Addition: Add the Acyl Chloride (1.1 equiv) dropwise over 10–15 minutes.

    • Observation: White fumes (HCl) may form; precipitate (TEA·HCl) will appear immediately.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check via TLC (System: 10% MeOH in DCM + 1% NH₄OH). Stain with Ninhydrin (SM stains, Product usually UV active).

  • Quench: Add Sat. NaHCO₃ (equal volume to solvent). Stir vigorously for 15 minutes.

  • Workup (Crucial): Proceed immediately to the "Catch-and-Release" Purification (Section 3.4).

Protocol B: HATU/EDC Coupling (Sensitive Acids)

Best for: Chiral acids, complex pharmaceutical intermediates.

  • Activation: Dissolve Carboxylic Acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF or DCM . Add DIPEA (2.5 equiv) . Stir for 10 minutes at RT.

    • Visual Check: Solution often turns yellow/orange.

  • Coupling: Add 1-Methyl-1,4-diazepane (1.0 equiv) .

  • Reaction: Stir at RT for 4–16 hours.

  • Dilution: Dilute reaction mixture with EtOAc or DCM (5x volume) before washing.

  • Wash: Wash 3x with 5% LiCl (aq) (removes DMF), then 1x with Sat. NaHCO₃ .

The "Catch-and-Release" Purification Protocol (Self-Validating)

This is the most critical section of the application note. It uses the basic N1 amine to purify the product without chromatography.

WorkupFlow Start Crude Reaction Mixture (Organic Layer) AcidWash STEP 1: Extract with 1M HCl (aq) Start->AcidWash Split1 Phase Separation AcidWash->Split1 OrgLayer1 Organic Layer 1 Contains: Non-basic impurities (DISCARD) Split1->OrgLayer1 Non-Basic AqLayer1 Aqueous Layer 1 (Acidic) Contains: Product (Protonated Salt) Split1->AqLayer1 Basic Species Basify STEP 2: Basify Aqueous Layer Add NaOH to pH > 12 AqLayer1->Basify Extract STEP 3: Extract with DCM (3x) Basify->Extract FinalOrg Final Organic Layer Contains: Pure Product Extract->FinalOrg Product FinalAq Final Aqueous Layer (DISCARD) Extract->FinalAq

Figure 2: The "Catch-and-Release" purification logic. This method validates the presence of the basic tertiary amine.

Detailed Steps:

  • Extraction 1 (Catch): Transfer the crude organic layer to a separatory funnel. Extract twice with 1M HCl .

    • Chemistry: The product (N1-Me) protonates and moves to the water. Neutral impurities (unreacted acid chloride, non-basic byproducts) stay in the organic layer.

    • Discard the Organic Layer.

  • Basification (Release): Cool the aqueous layer (ice bath). Slowly add 4M NaOH until pH > 12.

    • Observation: The solution will become cloudy/oily as the product deprotonates and becomes insoluble in water.

  • Extraction 2: Extract the basic aqueous layer 3x with DCM .

  • Drying: Dry combined DCM layers over Na₂SO₄, filter, and concentrate.

Part 4: Quality Control & Troubleshooting

Expected Analytical Data
  • ¹H NMR (CDCl₃):

    • N-Methyl: Singlet, ~2.3–2.4 ppm. Note: If this is shifted to >2.8 ppm, your product is likely a salt (protonated).

    • Diazepane Ring: Multiplets, 1.8–3.6 ppm. Complex splitting due to ring flexibility.

    • Amide Rotamers: You may see "doubling" of peaks due to restricted rotation around the amide bond. This is normal. Run NMR at 50°C to coalesce peaks if necessary.

  • LC-MS: Strong [M+H]+ peak.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (<20%) Product lost in aqueous wash.Check pH of aqueous layer during workup. Must be >12 to extract product back into DCM.
Product is a solid salt HCl not fully neutralized.Dissolve in DCM, wash with sat. NaHCO₃, dry and re-evaporate.
Starting Material remains Acid Chloride hydrolysis.Ensure DCM is anhydrous. Increase Acid Chloride to 1.5 equiv.
Double Acylation N1 reacting (Rare).Only occurs with extremely reactive electrophiles (e.g., triflic anhydride) or excessive heat. Keep at 0°C.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 80628, 1-Methyl-1,4-diazepane. Retrieved from [Link]

  • Li, J. J. (2014). Name Reactions and Reagents in Organic Synthesis. Wiley.
  • University of Tartu. (2023). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. (Reference for tertiary amine basicity). Retrieved from [Link]

Sources

Method

Application Note: Optimized Synthesis of 1-Butyryl-4-methylhomopiperazine

-Methylhomopiperazine Executive Summary This guide details the synthetic protocols for the acylation of -methylhomopiperazine (1-methyl-1,4-diazepane) with butyryl chloride . This reaction is a critical transformation in...

Author: BenchChem Technical Support Team. Date: February 2026


-Methylhomopiperazine

Executive Summary

This guide details the synthetic protocols for the acylation of


-methylhomopiperazine  (1-methyl-1,4-diazepane) with butyryl chloride . This reaction is a critical transformation in the development of CNS-active pharmacophores, where the homopiperazine ring often serves as a privileged scaffold.

The primary challenge in this synthesis is the regiochemical management of the substrate, which contains both a nucleophilic secondary amine and a basic tertiary amine. Without proper proton scavenging, the hydrochloric acid (HCl) byproduct will protonate the starting material, stalling the reaction at 50% conversion. This note provides two validated protocols:

  • Method A (Anhydrous): High-purity synthesis for lead optimization (mg to g scale).

  • Method B (Schotten-Baumann): Robust biphasic synthesis for scale-up (10g+ scale).

Chemical Strategy & Thermodynamics

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution. The secondary amine at position 4 of the diazepane ring attacks the carbonyl carbon of butyryl chloride.

  • Nucleophile: The secondary amine (

    
    ) is sterically accessible and highly nucleophilic.
    
  • Base Requirement: The tertiary amine (

    
    -methyl) is non-nucleophilic regarding acylation but highly basic. To prevent the formation of 
    
    
    
    -methylhomopiperazine hydrochloride (which precipitates and halts the reaction), an auxiliary base (Triethylamine or inorganic carbonate) must be used in excess (≥ 1.1 eq).
Critical Reagents & Properties
ReagentCASMW ( g/mol )Density (g/mL)Boiling PointRole

-Methylhomopiperazine
4318-37-0114.190.91874-75°C (35 mmHg)Substrate
Butyryl Chloride 141-75-3106.551.026102°CElectrophile
Triethylamine (TEA) 121-44-8101.190.72689°CProton Scavenger
Dichloromethane (DCM) 75-09-284.931.32540°CSolvent

Experimental Protocols

Protocol A: Anhydrous Acylation (High Purity)

Recommended for medicinal chemistry and library synthesis.

Pre-requisites:

  • Flame-dried glassware under Argon/Nitrogen atmosphere.

  • Anhydrous DCM (water content <50 ppm).

Step-by-Step Procedure:

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar, addition funnel, and inert gas inlet.

  • Solvation: Charge the RBF with

    
    -methylhomopiperazine  (1.0 eq, 10 mmol, 1.14 g) and Triethylamine  (1.2 eq, 12 mmol, 1.67 mL). Add anhydrous DCM  (50 mL).
    
  • Cooling: Submerge the flask in an ice/water bath (

    
    ). Allow to equilibrate for 10 minutes.
    
  • Addition: Dilute Butyryl chloride (1.05 eq, 10.5 mmol, 1.09 mL) in 10 mL of DCM. Add this solution dropwise over 20 minutes.

    • Why: Exothermic control is vital to prevent bis-acylation or decomposition.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 3 hours.

    • QC Check: Monitor by TLC (10% MeOH in DCM). Stain with Ninhydrin (SM turns blue/purple) or Dragendorff (Product orange).

  • Quench & Workup:

    • Add saturated aqueous

      
       (30 mL) and stir vigorously for 10 minutes.
      
    • Separate phases. Extract the aqueous layer with DCM (

      
      ).
      
    • Combine organic layers and wash with Brine (30 mL).

    • Dry over

      
      , filter, and concentrate in vacuo.
      
Protocol B: Schotten-Baumann Conditions (Biphasic)

Recommended for larger scales or when anhydrous solvents are impractical.

Step-by-Step Procedure:

  • Setup: Use a 500 mL beaker or flask with vigorous mechanical stirring.

  • Aqueous Phase: Dissolve NaOH (1.2 eq) or

    
      (1.5 eq) in water (50 mL). Add 
    
    
    
    -methylhomopiperazine
    (1.0 eq).
  • Organic Phase: Dissolve Butyryl chloride (1.1 eq) in DCM or Toluene (50 mL).

  • Reaction: Cool the aqueous mixture to

    
    . Add the organic acid chloride solution slowly while maintaining vigorous stirring.
    
    • Mechanism:[1][2][3] The reaction occurs at the interface. The base stays in the water to neutralize HCl; the product moves into the organic layer, protecting it from hydrolysis.

  • Completion: Stir for 1 hour at

    
    , then 1 hour at RT.
    
  • Separation: Separate layers. The product is in the organic phase.[4][5]

Visualization of Workflows

Reaction Pathway & Logic

The following diagram illustrates the molecular transformation and the critical role of the base in preventing "amine death" (salt formation).

ReactionPathway Reactants Reactants: N-Methylhomopiperazine + Butyryl Chloride Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack (0°C) Product Product: 1-Butyryl-4-methyl-1,4-diazepane Intermediate->Product Elimination of Cl- Byproduct Byproduct: Base-HCl Salt Intermediate->Byproduct HCl Scavenging Base Auxiliary Base (TEA or NaOH) Base->Byproduct Neutralization

Figure 1: Reaction mechanism highlighting the nucleophilic attack and the necessity of base to trap HCl.

Purification Decision Tree

Choosing the correct purification method depends on the purity of the crude isolate.

PurificationLogic Crude Crude Isolate (Concentrated Oil) Check QC: TLC / LCMS Crude->Check HighPurity Purity > 95% Check->HighPurity LowPurity Purity < 95% (Unreacted Amine Present) Check->LowPurity Distillation Vacuum Distillation (High Vacuum, ~130°C) HighPurity->Distillation Volatile Impurities Final Final Product (Pale Yellow Oil) HighPurity->Final AcidWash Acid/Base Extraction 1. Dissolve in EtOAc 2. Wash with pH 4 Buffer 3. Basify aq. layer & extract LowPurity->AcidWash Remove Neutral Impurities Column Flash Chromatography DCM:MeOH:NH3 (90:9:1) LowPurity->Column Difficult Separation Distillation->Final AcidWash->Final Column->Final

Figure 2: Purification strategy based on crude purity analysis.

Safety & Handling (MSDS Summary)

  • Butyryl Chloride: Highly corrosive and lachrymatory. Causes severe skin burns.[6][7][8] Must be handled in a fume hood.[3][9] Hydrolyzes rapidly in moist air to release HCl gas.

  • 
    -Methylhomopiperazine:  Corrosive and flammable.[3][6][9] Can cause eye damage.[6][7][8][9]
    
  • Waste Disposal: Quench all acid chloride residues with dilute NaOH or

    
     before disposal into halogenated organic waste.
    

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 8872, Butyryl chloride. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry (2nd ed.). Oxford University Press.
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Application

Application Note &amp; Protocols: Strategic Design of 1,4-Diazepane Linkers for Bivalent GPCR Ligands

For: Researchers, medicinal chemists, and drug development professionals in G-protein coupled receptor (GPCR) pharmacology. Introduction: Beyond Monovalency to Target GPCR Complexity G-protein coupled receptors (GPCRs) r...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, medicinal chemists, and drug development professionals in G-protein coupled receptor (GPCR) pharmacology.

Introduction: Beyond Monovalency to Target GPCR Complexity

G-protein coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets for approximately 30% of all FDA-approved drugs.[1] For decades, the drug discovery paradigm centered on designing monovalent ligands that target a single receptor. However, a growing body of evidence reveals that GPCRs can exist and function as dimers or higher-order oligomers.[2] This dimerization, whether of identical receptors (homodimers) or different receptors (heterodimers), presents novel pharmacology and creates an opportunity for a more sophisticated approach to drug design: the use of bivalent ligands.[3][4]

A bivalent ligand consists of two distinct pharmacophores connected by a chemical linker.[2] This design allows for the simultaneous engagement of two receptor binding sites, which can lead to remarkable improvements in affinity, selectivity, and functional activity compared to their monovalent counterparts.[3] The linker itself is not merely a passive connector; it is a critical determinant of the ligand's overall biological profile. Its length, rigidity, and chemical composition dictate the spatial orientation of the pharmacophores and can profoundly influence the ligand's interaction with the receptor dimer.[5]

This application note provides a detailed guide on the design, synthesis, and evaluation of bivalent GPCR ligands utilizing the 1,4-diazepane scaffold as a versatile and conformationally informative linker. The unique properties of this seven-membered heterocyclic ring system offer distinct advantages for systematically exploring the structural and functional landscape of GPCR dimers.

Part 1: The Rationale for the 1,4-Diazepane Scaffold as a GPCR Ligand Linker

The choice of a linker scaffold is a critical decision in bivalent ligand design. The 1,4-diazepane ring is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[2][3][6] Its utility as a linker stems from a unique combination of structural and physicochemical properties.

Conformational & Physicochemical Properties

The seven-membered 1,4-diazepane ring is not planar. It typically adopts a low-energy twist-boat or chair conformation.[5][7] This inherent three-dimensionality provides a more defined spatial orientation for the attached pharmacophores compared to a simple, flexible alkyl chain.

  • Controlled Rigidity: The ring structure introduces a degree of conformational constraint, which can be beneficial. By reducing the entropic penalty upon binding, a more rigid linker can lead to higher affinity. The specific conformation can be influenced by the nature of the substituents on the nitrogen atoms.[7]

  • Tunable Physicochemical Properties: The two nitrogen atoms in the ring are sites for chemical modification, allowing for the fine-tuning of properties like solubility and hydrogen bonding capacity. These properties are crucial for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[8][9]

  • Synthetic Accessibility: The 1,4-diazepane core can be synthesized through various established routes, and the secondary amine functionalities at the N1 and N4 positions provide convenient handles for sequential functionalization, which is essential for building a heterobivalent ligand.[2][3][6]

cluster_ligand Bivalent Ligand Structure cluster_receptor GPCR Dimer Target P1 Pharmacophore 1 (e.g., Agonist) Linker 1,4-Diazepane Linker P1->Linker Attachment Point 1 P2 Pharmacophore 2 (e.g., Antagonist) Linker->P2 Attachment Point 2 R1 Receptor 1 R2 Receptor 2 R1->R2 Dimer Interface

Caption: General structure of a bivalent ligand with a 1,4-diazepane linker targeting a GPCR dimer.

Key Design Considerations for the Linker

The design of the linker is a multi-parameter optimization problem. The following factors must be carefully considered:

  • Linker Length: The distance between the two pharmacophores is paramount. It should ideally match the distance between the binding sites on the GPCR dimer. Linker lengths of 15 to 30 Å have often been found to be effective for GPCR dimers.[5][10] A linker that is too short may prevent simultaneous binding, while one that is too long may have excessive flexibility, leading to a loss of affinity and selectivity.

  • Attachment Points: The position on each pharmacophore where the linker is attached is crucial. An ideal attachment point should be a solvent-exposed part of the molecule that does not interfere with the key interactions required for receptor binding. This is often determined through analysis of existing structure-activity relationship (SAR) data or by examining crystal structures of the pharmacophore bound to its receptor.[3]

  • Linker Composition and Rigidity: Beyond the core 1,4-diazepane, the chains connecting it to the pharmacophores contribute to the overall properties. Incorporating rigid units (e.g., proline-glycine repeats) or flexible units (e.g., polyethylene glycol) can systematically vary the linker's conformational freedom.[10] The linker's composition also impacts its pharmacokinetic properties; for example, linkers that can form intramolecular hydrogen bonds may shield polar surface area, potentially improving cell permeability.[8]

Part 2: Synthetic Protocols for 1,4-Diazepane Linked Ligands

The synthesis of a bivalent ligand with a 1,4-diazepane linker can be approached in a modular fashion. A key strategic element is the use of orthogonal protecting groups to allow for the sequential attachment of the two different pharmacophores.

Protocol: Synthesis of an N1-Boc, N4-Alloc Protected 1,4-Diazepane Core

This protocol describes the preparation of a differentially protected 1,4-diazepane, a versatile intermediate for bivalent ligand synthesis.

Materials:

  • 1,4-Diazepane

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Allyl chloroformate (Alloc-Cl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine, saturated aqueous solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Monoprotection (N1-Boc):

    • Dissolve 1,4-diazepane (1.0 eq) in DCM in a round-bottom flask and cool to 0 °C in an ice bath.

    • Slowly add a solution of (Boc)₂O (1.0 eq) in DCM to the flask over 30 minutes with stirring.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC or LC-MS to confirm the formation of the mono-Boc protected product.

    • Wash the reaction mixture with saturated aq. NaHCO₃ and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to isolate N-Boc-1,4-diazepane. Causality: Slow addition of the Boc anhydride at a 1:1 stoichiometry favors mono-protection over di-protection.

  • Second Protection (N4-Alloc):

    • Dissolve N-Boc-1,4-diazepane (1.0 eq) and TEA (1.2 eq) in DCM and cool to 0 °C.

    • Add allyl chloroformate (1.1 eq) dropwise.

    • Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours.

    • Monitor the reaction for completion.

    • Quench the reaction with water and separate the layers.

    • Wash the organic layer sequentially with saturated aq. NaHCO₃ and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • The resulting N1-Boc, N4-Alloc-1,4-diazepane is often pure enough for the next step or can be purified by column chromatography if necessary. Causality: The use of orthogonal Boc and Alloc protecting groups is critical. The Boc group is acid-labile, while the Alloc group is removed by palladium catalysis, allowing for selective deprotection and functionalization of each nitrogen atom.

start 1,4-Diazepane step1 1. (Boc)₂O, DCM (Mono-protection) start->step1 intermediate1 N-Boc-1,4-diazepane step1->intermediate1 step2 2. Alloc-Cl, TEA, DCM (Second protection) intermediate1->step2 intermediate2 N1-Boc, N4-Alloc Protected Core step2->intermediate2 step3a 3a. TFA or HCl (Boc deprotection) intermediate2->step3a intermediate3a N4-Alloc protected step3a->intermediate3a step4a 4a. Couple Pharmacophore 1 (Amide bond or Reductive amination) intermediate3a->step4a intermediate4a Intermediate A step4a->intermediate4a step3b 3b. Pd(PPh₃)₄ (Alloc deprotection) intermediate4a->step3b intermediate3b N1-Boc protected step3b->intermediate3b step4b 4b. Couple Pharmacophore 2 (Amide bond or Reductive amination) intermediate3b->step4b final Final Bivalent Ligand step4b->final

Caption: Synthetic workflow for a bivalent ligand using a differentially protected 1,4-diazepane.

General Protocol for Pharmacophore Attachment
  • Selective Deprotection:

    • To deprotect the N1-Boc group, treat the intermediate with an acid such as trifluoroacetic acid (TFA) in DCM or HCl in dioxane.

    • To deprotect the N4-Alloc group, treat the intermediate with a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger like dimedone or phenylsilane.

  • Coupling Pharmacophore 1:

    • Following the deprotection of one nitrogen, couple the first pharmacophore (Pharmacophore-COOH or Pharmacophore-CHO).

    • For amide bond formation: Use standard peptide coupling reagents (e.g., HATU, HOBt/EDCI) in a solvent like DMF with a base such as DIPEA.

    • For reductive amination: React the free amine with an aldehyde-functionalized pharmacophore in the presence of a reducing agent like sodium triacetoxyborohydride (STAB).

  • Second Deprotection and Coupling:

    • Perform the orthogonal deprotection step to reveal the second free amine.

    • Couple the second pharmacophore using the appropriate chemistry (amide coupling or reductive amination) as described above.

  • Final Deprotection and Purification:

    • If the pharmacophores themselves contain protecting groups, perform a final global deprotection step.

    • Purify the final bivalent ligand using reverse-phase HPLC. Characterize by LC-MS and NMR.

Part 3: Biological Evaluation Protocols

Once synthesized, the bivalent ligand must be rigorously tested to determine its binding affinity, functional activity, and potential for biased signaling.

Protocol: Radioligand Competition Binding Assay

This assay determines the affinity (Kᵢ) of the synthesized ligand for the target GPCR by measuring its ability to compete with a known high-affinity radioligand.

Materials:

  • Cell membranes prepared from cells expressing the target GPCR.

  • Radioligand (e.g., [³H]-agonist or [¹²⁵I]-antagonist) specific for the target GPCR.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Non-specific binding control: a high concentration of a known unlabeled ligand.

  • Synthesized bivalent ligand and monovalent pharmacophore controls.

  • 96-well plates, filter mats (e.g., GF/C), and a cell harvester.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer to all wells.

  • Compound Addition: Add increasing concentrations of the test compound (bivalent ligand) or control compounds to triplicate wells. Also include wells for "total binding" (buffer only) and "non-specific binding" (saturating concentration of an unlabeled standard ligand).

  • Radioligand Addition: Add a fixed concentration of the radioligand (typically at or below its Kₔ value) to all wells.

  • Membrane Addition: Add the cell membrane preparation to all wells to initiate the binding reaction. The final assay volume is typically 200-250 µL.

  • Incubation: Incubate the plate at a set temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.

  • Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through a filter mat using a cell harvester. This separates the bound radioligand (on the filter) from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

  • Counting: Dry the filter mat, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = (Total binding) - (Non-specific binding).

    • Plot the percentage of specific binding against the log concentration of the competitor ligand.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[11]

Protocol: cAMP Functional Assay (for Gs/Gi-coupled GPCRs)

This assay measures the functional consequence of receptor activation by quantifying the production (Gs-coupled) or inhibition of production (Gi-coupled) of the second messenger cyclic AMP (cAMP).

Materials:

  • Whole cells expressing the target GPCR.

  • Assay medium (e.g., HBSS with 20 mM HEPES).

  • IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

  • Forskolin (an adenylyl cyclase activator, used for Gi-coupled assays).

  • Test compounds (bivalent ligand, controls).

  • cAMP detection kit (e.g., HTRF, GloSensor™).[6][12]

  • Plate reader compatible with the detection kit.

Procedure:

  • Cell Plating: Seed cells into a 96- or 384-well plate and allow them to attach overnight.

  • Compound Incubation:

    • Agonist Mode: Remove growth media and add assay medium containing IBMX and varying concentrations of the test compound.

    • Antagonist Mode (for Gs): Add varying concentrations of the test compound, followed by a fixed concentration (e.g., EC₈₀) of a known agonist.

    • Gi-coupled Agonist Mode: Add varying concentrations of the test compound, followed by a fixed concentration of forskolin to stimulate cAMP production.[6]

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Lysis and Detection: Lyse the cells and perform the cAMP detection steps according to the manufacturer's protocol for the chosen kit (e.g., adding HTRF reagents).[6]

  • Read Plate: Measure the signal on a compatible plate reader.

  • Data Analysis:

    • Convert the raw signal to cAMP concentrations using a standard curve.

    • Plot cAMP concentration against the log concentration of the agonist to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).

    • For antagonists, plot the response against the log concentration of the antagonist to determine the IC₅₀.

Protocol: β-Arrestin Recruitment Assay

This assay is crucial for determining if a ligand exhibits "biased agonism" by preferentially activating G-protein pathways or the β-arrestin pathway.

Materials:

  • Engineered cell line co-expressing the GPCR fused to one component of a reporter system (e.g., a fragment of β-galactosidase, ProLink) and β-arrestin fused to the complementary component (e.g., Enzyme Acceptor).[7]

  • Test compounds.

  • Assay medium and detection reagents specific to the assay technology (e.g., PathHunter™ from DiscoverX).[7]

  • Luminometer.

Procedure:

  • Cell Plating: Plate the engineered cells in a white, opaque 96- or 384-well plate and incubate overnight.

  • Compound Addition: Add varying concentrations of the test ligand to the cells.

  • Incubation: Incubate at 37°C for 60-90 minutes to allow for receptor activation and β-arrestin recruitment.[7]

  • Detection: Add the detection reagents according to the manufacturer's protocol. This typically involves a substrate that is converted into a luminescent product by the reconstituted reporter enzyme.

  • Read Plate: After a short incubation at room temperature, measure the chemiluminescent signal using a luminometer.

  • Data Analysis:

    • Plot the luminescent signal against the log concentration of the ligand.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ for β-arrestin recruitment.

    • Compare the potency and efficacy for β-arrestin recruitment with the values obtained from the G-protein pathway assay (e.g., cAMP) to calculate a "bias factor," which quantifies the ligand's preference for one pathway over the other.

Ligand GPCR Ligand GPCR GPCR Ligand->GPCR Activation G_Protein G-Protein (α, β, γ) GPCR->G_Protein Coupling GRK GRK GPCR->GRK Phosphorylation Arrestin β-Arrestin GPCR->Arrestin Recruitment Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generation Cellular_Response_G G-Protein Mediated Cellular Response Second_Messenger->Cellular_Response_G GRK->GPCR Internalization Internalization/ Signaling Arrestin->Internalization Cellular_Response_Arr β-Arrestin Mediated Cellular Response Internalization->Cellular_Response_Arr

Caption: Divergent GPCR signaling pathways measured by functional and β-arrestin recruitment assays.

Part 4: Data Interpretation and Structure-Activity Relationships

The true power of this approach lies in systematically synthesizing and testing a series of bivalent ligands where a single parameter, such as linker length, is varied.

Table 1: Hypothetical Data for a Series of Bivalent Ligands with Varying Linker Length

Compound IDLinker (1,4-Diazepane + PEG units)Calculated Length (Å)Binding Affinity (Kᵢ, nM)cAMP Potency (EC₅₀, nM)β-Arrestin Potency (EC₅₀, nM)
P1-MonoN/A (Monovalent Pharmacophore 1)N/A50.285.7>10,000
P2-MonoN/A (Monovalent Pharmacophore 2)N/A15.8N/A (Antagonist)N/A (Antagonist)
BL-1 Diazepane + (PEG)₂155.110.3550.6
BL-2 Diazepane + (PEG)₄220.8 1.5 125.1
BL-3 Diazepane + (PEG)₆292.34.989.3
BL-4 Diazepane + (PEG)₈3612.528.4150.2

Interpretation:

  • Affinity Enhancement: All bivalent ligands (BL-1 to BL-4) show significantly higher affinity (lower Kᵢ) than the monovalent controls, demonstrating the avidity benefit of bivalency.

  • Optimal Linker Length: Compound BL-2 , with a calculated linker length of 22 Å, displays the highest affinity and functional potency. This suggests that 22 Å is the optimal distance for bridging the two binding sites in the GPCR dimer.

  • Signaling Bias: A comparison of the cAMP (G-protein) and β-arrestin potencies reveals that all bivalent ligands are strongly biased towards the G-protein pathway. However, the degree of bias changes with linker length, suggesting that the linker can influence the specific active conformation of the receptor dimer.

Conclusion

The 1,4-diazepane scaffold provides a structurally defined and synthetically versatile platform for the rational design of bivalent ligands targeting GPCR dimers. By systematically modulating linker length, rigidity, and attachment points, researchers can develop powerful chemical probes to investigate the biology of GPCR oligomerization. Furthermore, this approach offers a promising strategy for developing novel therapeutics with enhanced affinity, selectivity, and potentially biased signaling profiles, leading to more effective and safer medicines.

References

  • M. Li, et al. (2021). Design of bivalent ligands targeting putative GPCR dimers. Drug Discovery Today, 26(1), 189-199. [Link]

  • Cox, C. E., et al. (2009). Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding. Bioorganic & Medicinal Chemistry Letters, 19(11), 2997-3001. [Link]

  • Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). National Center for Biotechnology Information. [Link]

  • Berque-Bestel, I., et al. (2008). Bivalent ligands as specific pharmacological tools for G protein-coupled receptor dimers. Current Drug Discovery Technologies, 5(4), 312-318. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]

  • Flanagan, C. A. (2016). GPCR-radioligand binding assays. Methods in Cell Biology, 132, 241-260. [Link]

  • Assay Guidance Manual. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. National Center for Biotechnology Information. [Link]

  • Gutiérrez-de-Terán, H., et al. (2016). Exploring the signaling space of a GPCR using bivalent ligands with a rigid oligoproline backbone. Proceedings of the National Academy of Sciences, 113(43), E6513-E6522. [Link]

  • Li, M., et al. (2020). Design of bivalent ligands targeting putative GPCR dimers. Drug Discovery Today, 26(1), 189-199. [Link]

  • Xiang, Z., et al. (2012). Synthesis and evaluation of bivalent ligands for binding to the human melanocortin-4 receptor. ACS Medicinal Chemistry Letters, 3(7), 543-547. [Link]

  • Natesan, V. K., & Pitchaimuthu, E. K. (2024). Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B. Infection and Immunity, e0053923. [Link]

  • Fiveable. (n.d.). Physicochemical properties. Medicinal Chemistry Class Notes. [Link]

  • Berkowitz, D. B., et al. (2011). General Linker Diversification Approach to Bivalent Ligand Assembly: Generation of an Array of Ligands for the Cation- Independent Mannose 6-Phosphate Receptor. Journal of the American Chemical Society, 133(41), 16614–16624. [Link]

  • Organic Syntheses. (n.d.). To a single-necked, 500 mL round-bottomed flask containing a football-shaped, teflon-coated stir bar... Organic Syntheses Procedure. [Link]

  • Rao, K. S., et al. (2013). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 1140-1143. [Link]

  • Wang, Y., et al. (2017). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 22(12), 2125. [Link]

  • Abeje, Y. E., et al. (2025). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry, 68(1), 638-657. [Link]

  • Simic, I., et al. (2025). In silico evaluation of EGFR PROTACs' ADMET properties based on linker structure. Sciforum. [Link]

  • Wolfe, J. P., et al. (2012). Synthesis of Saturated 1,4-Benzodiazepines via Pd-Catalyzed Carboamination Reactions. Organic Letters, 14(3), 902–905. [Link]

  • Cecchini, C., et al. (2022). Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Chimia, 76(4), 341-345. [Link]

  • Kiessling, L. L., et al. (2000). Synthesis of end-labeled multivalent ligands for exploring cell-surface-receptor—ligand interactions. Chemistry & Biology, 7(1), 71-83. [Link]

  • Fleck, K., et al. (2020). The Effect of Ligand Mobility on the Cellular Interaction of Multivalent Nanoparticles. Advanced Healthcare Materials, 9(11), e2000229. [Link]

  • Bou-Salah, L., et al. (2018). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 23(8), 1845. [Link]

  • Lenselink, E. B., et al. (2017). Prediction of Drug-Target Binding Kinetics for Flexible Proteins by Comparative Binding Energy Analysis. ChemRxiv. [Link]

  • Wu, F., et al. (2019). Structural insights into ligand recognition and selectivity for class A, B, and C GPCRs. ACS Pharmacology & Translational Science, 2(4), 227–243. [Link]

Sources

Method

Application Notes and Protocols for the Preparation of a Diazepane-Based Library for Drug Discovery

Introduction: The Significance of the Diazepane Scaffold in Medicinal Chemistry The 1,4-diazepane motif is a privileged scaffold in modern medicinal chemistry, forming the core structure of numerous clinically significan...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Diazepane Scaffold in Medicinal Chemistry

The 1,4-diazepane motif is a privileged scaffold in modern medicinal chemistry, forming the core structure of numerous clinically significant therapeutic agents. Its inherent three-dimensional architecture, arising from the flexible seven-membered ring, allows for the precise spatial presentation of substituents, facilitating optimal interactions with biological targets. This structural feature is particularly advantageous for targeting the central nervous system (CNS), where diazepane-based compounds have demonstrated efficacy as anxiolytics, anticonvulsants, and hypnotics.[1][2] The therapeutic potential of this class of compounds extends beyond CNS disorders, with derivatives showing promise as anticancer, antimicrobial, and anti-inflammatory agents.[3]

The versatility of the diazepane core lies in its multiple points of diversification, enabling the generation of large and structurally diverse compound libraries. This diversity-oriented approach is a cornerstone of modern drug discovery, allowing for the exploration of vast chemical space to identify novel modulators of biological pathways.[4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, purification, and screening of a diazepane-based library, employing a robust and adaptable synthetic strategy.

Library Design and Synthetic Strategy: A Modular Approach

The successful construction of a diverse compound library hinges on a synthetic route that is both reliable and amenable to parallel synthesis.[5][6] For our diazepane library, we have adopted a modular, multi-step solution-phase synthesis strategy centered around a key reductive amination reaction to form the core scaffold. This approach allows for the introduction of diversity at three key positions (R¹, R², and R³) as depicted in the workflow below.

G cluster_0 PART 1: Core Synthesis cluster_1 PART 2: Library Diversification Start Starting Materials: - Boc-protected amino acid (A) - Amino alcohol (B) Step1 Amide Coupling (A + B) Start->Step1 Step2 Boc Deprotection Step1->Step2 Step3 Oxidation of Alcohol to Aldehyde Step2->Step3 Step4 Intramolecular Reductive Amination (Formation of Diazepane Core) Step3->Step4 Core N-Boc-Diazepane Core Scaffold Step4->Core Core_dup N-Boc-Diazepane Core Scaffold Step5 Boc Deprotection Core_dup->Step5 Step6 Parallel Acylation/Sulfonylation (R¹-X) Step5->Step6 Step7 Parallel Reductive Amination (R²-CHO) Step6->Step7 Library Final Diazepane Library Step7->Library

Caption: General workflow for the synthesis and diversification of the diazepane library.

Experimental Protocols

PART 1: Synthesis of the N-Boc-Protected Diazepane Core

This protocol details the synthesis of a versatile N-Boc-protected diazepane intermediate, which serves as the common scaffold for subsequent library diversification.

Protocol 1: Synthesis of the N-Boc-Diazepane Core

  • Amide Coupling:

    • To a solution of Boc-protected amino acid (1.0 eq) in dichloromethane (DCM, 0.5 M), add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq), 1-hydroxybenzotriazole (HOBt, 1.2 eq), and N,N-diisopropylethylamine (DIPEA, 2.0 eq).

    • Stir the mixture at room temperature for 15 minutes.

    • Add the amino alcohol (1.1 eq) and continue stirring at room temperature for 12-18 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide.

  • Boc Deprotection:

    • Dissolve the crude amide in a 1:1 mixture of DCM and trifluoroacetic acid (TFA) (0.2 M).

    • Stir at room temperature for 1-2 hours until TLC or LC-MS indicates complete deprotection.

    • Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.

  • Oxidation to Aldehyde:

    • Dissolve the resulting amine salt in DCM (0.3 M).

    • Add Dess-Martin periodinane (1.5 eq) in one portion.

    • Stir at room temperature for 2-4 hours.

    • Quench the reaction by adding a 1:1 mixture of saturated NaHCO₃ and Na₂S₂O₃ solution.

    • Stir vigorously for 30 minutes, then separate the layers.

    • Extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Intramolecular Reductive Amination:

    • Dissolve the crude aldehyde in 1,2-dichloroethane (DCE, 0.2 M).

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) and acetic acid (2.0 eq).[7]

    • Stir at room temperature for 12-18 hours.

    • Quench the reaction with saturated NaHCO₃ solution.

    • Extract with DCM (3x).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the N-Boc-protected diazepane core.

PART 2: Parallel Library Synthesis

This section outlines the diversification of the core scaffold in a parallel format to generate the final library. These reactions are ideally performed in 24- or 96-well reaction blocks.[5]

Protocol 2: Library Diversification

  • Boc Deprotection of the Core:

    • Dispense the N-Boc-diazepane core into the wells of the reaction block.

    • Add a solution of 4 M HCl in 1,4-dioxane to each well.

    • Seal the block and agitate at room temperature for 2-3 hours.

    • Remove the solvent under a stream of nitrogen or by centrifugal evaporation.

  • Parallel Acylation/Sulfonylation (Introduction of R¹):

    • To each well containing the deprotected diazepane core, add a solution of a unique acid chloride, sulfonyl chloride, or isocyanate (1.2 eq) in DCM.

    • Add DIPEA (2.5 eq) to each well.

    • Seal the reaction block and agitate at room temperature for 4-6 hours.

    • Monitor a representative reaction for completion.

    • Upon completion, wash the contents of each well with 1 M HCl and saturated NaHCO₃. This can be achieved using liquid-liquid extraction techniques adapted for well plates.

    • Dry the organic phase (e.g., by passing through a hydrophobic frit) and evaporate the solvent.

  • Parallel Reductive Amination (Introduction of R²):

    • Dissolve the crude products from the previous step in DCE.

    • To each well, add a unique aldehyde or ketone (1.5 eq) and NaBH(OAc)₃ (2.0 eq).

    • Seal the reaction block and agitate at room temperature for 12-18 hours.

    • Quench the reactions by adding saturated NaHCO₃ solution to each well.

    • Extract the product from each well into DCM.

    • Evaporate the solvent to yield the crude final library members.

High-Throughput Purification and Characterization

The purification of a compound library is a critical step to ensure the quality of the data generated in subsequent biological screens.[8] Automated flash chromatography systems are well-suited for this purpose.[9][10]

Protocol 3: Automated Parallel Purification

  • Sample Preparation: Dissolve the crude products from each well of the reaction block in a minimal amount of a suitable solvent (e.g., DMSO or DMF).

  • Method Development: For a representative set of compounds, develop a generic reversed-phase HPLC purification method. A gradient of acetonitrile in water with a modifier (e.g., 0.1% formic acid or TFA) is typically effective.

  • Automated Purification: Utilize an automated mass-triggered preparative HPLC system.[11] The system injects each crude sample, separates the components, and collects fractions based on the mass of the target compound.

  • Fraction Pooling and Solvent Evaporation: The software of the purification system identifies the fractions containing the pure product. These fractions are then automatically pooled and the solvent is removed using a centrifugal evaporator or a freeze-dryer.

Characterization of the Library

Each purified library member should be characterized to confirm its identity and purity.

  • LC-MS: To confirm the molecular weight of the final compound.

  • ¹H NMR: For a representative subset of the library to confirm the structure.

  • Purity Assessment: Analytical HPLC with UV detection (e.g., at 214 nm and 254 nm) is used to determine the purity of each compound, which should typically be >95% for use in biological screening.

Table 1: Representative Library Characterization Data

Compound IDR¹ GroupR² GroupYield (%)Purity (%)[M+H]⁺ (Observed)
DZP-001Benzoyl4-Fluorobenzyl6598.2405.18
DZP-002Benzoyl2-Thienylmethyl5896.5397.14
DZP-003Phenylsulfonyl4-Fluorobenzyl7199.1441.15
DZP-004Phenylsulfonyl2-Thienylmethyl6297.8433.11
DZP-0054-ChlorobenzoylCyclohexylmethyl6895.9427.21
DZP-0064-Chlorobenzoyl3-Pyridylmethyl5598.6422.16

Application: Screening for CNS-Active Compounds

Given the prevalence of the diazepane scaffold in CNS-active drugs, a primary application of this library is in the discovery of novel modulators of CNS targets, such as G-protein coupled receptors (GPCRs).[][13] A fluorescence polarization (FP) competition binding assay is a robust and high-throughput method for identifying compounds that bind to a specific receptor.[14]

G cluster_screening Screening Cascade Library_Plate Diazepane Library (10 mM in DMSO) Primary_Screen Primary Screen: FP Competition Assay (Single Concentration) Library_Plate->Primary_Screen Hit_Identification Hit Identification (>50% Inhibition) Primary_Screen->Hit_Identification Dose_Response Dose-Response Assay (IC₅₀ Determination) Hit_Identification->Dose_Response Hits Hit_Validation Hit Validation Dose_Response->Hit_Validation Cell_Based_Assay Secondary Screen: Cell-Based Functional Assay (e.g., cAMP measurement) Hit_Validation->Cell_Based_Assay Validated Hits Lead_Compounds Lead Compounds Cell_Based_Assay->Lead_Compounds

Caption: A typical screening cascade for identifying active compounds from the diazepane library.

Protocol 4: Fluorescence Polarization (FP) Competition Binding Assay

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., PBS with 0.1% BSA) that maintains the stability of the target receptor and ligands.

    • Fluorescent Ligand (Tracer): Prepare a stock solution of a fluorescently labeled ligand known to bind to the target receptor. The final concentration in the assay should be at its Kd value.[15]

    • Receptor Preparation: Prepare a solution of the purified target receptor or a membrane preparation containing the receptor at a concentration that gives an adequate signal window in the FP assay.

    • Compound Plates: Prepare serial dilutions of the diazepane library compounds in assay buffer.

  • Assay Procedure (384-well format):

    • Add 5 µL of assay buffer to the 'background' wells.

    • Add 5 µL of the fluorescent ligand to all other wells.

    • Add 5 µL of the library compound dilutions or vehicle control to the appropriate wells.

    • Initiate the binding reaction by adding 5 µL of the receptor preparation to all wells except the 'background' wells.

    • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes), protected from light.

  • Data Acquisition:

    • Read the plate on a fluorescence polarization plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore. The reader measures the millipolarization (mP) units for each well.

  • Data Analysis:

    • Calculate the percent inhibition for each library compound concentration using the following formula: % Inhibition = 100 * (1 - [(mPsample - mPmin) / (mPmax - mPmin)]) where mPsample is the signal from the test compound, mPmin is the signal from the unbound tracer, and mPmax is the signal from the tracer bound to the receptor in the absence of a competitor.

    • For compounds showing significant inhibition in the primary screen, determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.

Safety Precautions

  • All chemical manipulations should be performed in a well-ventilated fume hood.[6]

  • Personal protective equipment (PPE), including safety glasses, lab coats, and appropriate gloves, must be worn at all times.[16][17]

  • Consult the Safety Data Sheet (SDS) for each reagent before use to understand its specific hazards.[18]

  • Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The protocols and application notes presented here provide a comprehensive framework for the successful preparation and utilization of a diazepane-based compound library in drug discovery. The modular synthetic approach allows for the generation of a diverse set of molecules, while the high-throughput purification and screening methodologies enable the efficient identification of promising lead compounds. The inherent drug-like properties of the diazepane scaffold make it a valuable starting point for the development of novel therapeutics, particularly for CNS disorders.

References

  • Xu, Z., et al. (2020). Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination. ACS Catalysis, 10, 8780–8787. Available at: [Link]

  • MD Biosciences. (n.d.). Cell-based Assays. Retrieved from [Link]

  • Röder, E., et al. (2005). High-Throughput Purification of Single Compounds and Libraries. Journal of Combinatorial Chemistry, 7(3), 373-380. Available at: [Link]

  • Warrington, J. M., et al. (2018). A modular lead-oriented synthesis of diverse piperazine, 1,4-diazepane and 1,5-diazocane scaffolds. Organic & Biomolecular Chemistry, 16(43), 8377-8384. Available at: [Link]

  • Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Microscale purification in support of high-throughput medicinal chemistry. Chemical Communications, 57(78), 9965-9968. Available at: [Link]

  • Ripka, W. C., et al. (2001). High-throughput purification of compound libraries. Drug Discovery Today, 6(9), 471-477. Available at: [Link]

  • Krchnak, V., & Schreiber, S. L. (2021). Reagent-Based Diversity-Oriented Synthesis of Triazolo[1,5-a][7][19]diazepine Derivatives from Polymer-Supported Homoazidoalanine. The Journal of Organic Chemistry, 86(12), 8256–8273. Available at: [Link]

  • Creative Biolabs. (n.d.). CNS Cell based Assay Services. Retrieved from [Link]

  • Rebollo-Mesa, I., et al. (2018). Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. Journal of Visualized Experiments, (138), 57973. Available at: [Link]

  • Benzodiazepines: Drugs with Chemical Skeletons Suitable for the Preparation of Metallacycles with Potential Pharmacological Activity. (2021). Molecules, 26(9), 2795. Available at: [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (2025). Molecules, 30(9), 2014. Available at: [Link]

  • NeuroProof. (n.d.). Phenotypic Screening in CNS Drug Discovery. Retrieved from [Link]

  • Wang, Y., et al. (2015). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 20(9), 16934-16951. Available at: [Link]

  • Ferreira, R. J., et al. (2021). 1,4-Diazepane Ring-Based Systems. In Seven-Membered Heterocycles. IntechOpen. Available at: [Link]

  • Multicomponent synthesis of diverse 1,4-benzodiazepine scaffolds. (2013). ACS Combinatorial Science, 15(11), 595-605. Available at: [Link]

  • Sorbent Technologies, Inc. (2025). Automated Flash Chromatography Systems. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Manual vs Automated Flash Chromatography. Retrieved from [Link]

  • a New benzodiazepine-based drugs for the treatment of various CNS disorders. (n.d.). Retrieved from [Link]

  • Molecular Devices. (n.d.). Fluorescence Polarization (FP). Retrieved from [Link]

  • Al-Obeidi, F. A., et al. (2018). New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. RSC Advances, 8(23), 12764-12781. Available at: [Link]

  • Department of Organic Chemistry - UPOL. (n.d.). Details. Retrieved from [Link]

  • Laustsen, L. S., & Sams, C. K. (2007). Parallel synthesis of 1,3-dihydro-1,4-benzodiazepine-2-ones employing catch and release. Journal of Combinatorial Chemistry, 9(6), 1094-1103. Available at: [Link]

  • Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B. (2026). Infection and Immunity. Available at: [Link]

  • Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Flash Chromatography Systems. Retrieved from [Link]

  • Edwards, P. J. (2015). Parallel Synthesis and Library Design. In The Wiley Guide to Chemical Genomics. Wiley. Available at: [Link]

  • New route to 1,4-oxazepane and 1,4-diazepane derivatives: Synthesis from N-propargylamines. (2025). RSC Advances. Available at: [Link]

  • Scaffold oriented synthesis. Part 2: Design, synthesis and biological evaluation of pyrimido-diazepines as receptor tyrosine kinase inhibitors. (2008). Bioorganic & Medicinal Chemistry Letters, 18(22), 5878-5881. Available at: [Link]

  • Safety First: Essential Guidelines for Handling Research Reagents and Equipment. (n.d.). Retrieved from [Link]

  • Design and Synthesis of Novel Benzodiazepines. (2005). VTechWorks. Available at: [Link]

  • SpiroChem. (n.d.). Parallel Synthesis & High-Throughput Experimentation. Retrieved from [Link]

  • Combinatorial Synthesis: An Introduction. (2018). Acta Scientific. Available at: [Link]

  • Combinatorial chemistry. (n.d.). In Wikipedia. Retrieved from [Link]

  • Diazepam-bound GABAA receptor models identify new benzodiazepine binding-site ligands. (2012). Nature Chemical Biology, 8(5), 455-461. Available at: [Link]

  • Preparing & Handling Chemical Solutions. (2023). The Science Blog. Available at: [Link]

  • Combanitorial approach for drug discovery. (n.d.). Slideshare. Available at: [Link]

Sources

Application

Solvent selection for 1-(4-methyl-1,4-diazepan-1-yl)butan-1-one synthesis

Technical Application Note: Solvent Selection & Process Optimization for 1-(4-methyl-1,4-diazepan-1-yl)butan-1-one Synthesis Part 1: Executive Summary & Chemical Strategy The Challenge: The synthesis of 1-(4-methyl-1,4-d...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Solvent Selection & Process Optimization for 1-(4-methyl-1,4-diazepan-1-yl)butan-1-one Synthesis

Part 1: Executive Summary & Chemical Strategy

The Challenge: The synthesis of 1-(4-methyl-1,4-diazepan-1-yl)butan-1-one requires the selective N-acylation of 1-methyl-1,4-diazepane (1-methylhomopiperazine). This reaction presents a specific chemical challenge: the substrate contains both a nucleophilic secondary amine (N1) and a basic tertiary amine (N4). Poor solvent selection often leads to the precipitation of sticky hydrochloride salts (trapping the product), incomplete conversion due to poor solubility of the intermediate, or difficult downstream separation of the water-soluble product.

The Solution: This protocol transitions away from traditional, hazardous solvents (DCM, DMF) to 2-Methyltetrahydrofuran (2-MeTHF) .[1] This solvent offers three critical advantages for this specific synthesis:

  • Solubility: Excellent solubility for both the diamine precursor and the lipophilic amide product.

  • Process Safety: Higher boiling point (80°C) and lower volatility than DCM, reducing process hazards.

  • Workup Efficiency: 2-MeTHF forms a clean biphasic system with water, enabling a "self-validating" acid-base purification strategy that eliminates the need for chromatography.

Part 2: Solvent Selection Matrix

The following analysis compares solvent performance based on solubility parameter (Hansen), dielectric constant, and process suitability for acyl chloride coupling.

Solvent SystemSuitabilityKey AdvantagesCritical Drawbacks
Dichloromethane (DCM) Traditional (Baseline)High solubility for all species; low boiling point allows easy removal.Toxic/HAP ; difficult to dry; emulsion formation during aqueous workup is common.
Ethyl Acetate (EtOAc) ModerateGreen/Class 3 solvent; low toxicity.Hydrolysis Risk: HCl byproduct can catalyze solvent hydrolysis; amine salts often form sticky gums rather than filterable solids.
2-MeTHF Recommended (Optimal) Clean Phase Splits: Immiscible with water/acid; stable to HCl; derived from renewable sources.Higher cost (offset by recycling potential and yield improvement).
Toluene PoorGood for azeotropic drying.Poor Solubility: The polar amine salts precipitate as an unworkable "taffy," trapping reactants and stalling kinetics.

Part 3: Reaction Mechanism & Logic

The reaction proceeds via a nucleophilic attack of the secondary amine (N1) on the butyryl chloride carbonyl. The N4-methyl tertiary amine acts as an internal base, but an external base (Triethylamine) is added to drive the equilibrium and scavenge HCl.

DOT Diagram 1: Reaction Workflow & Mechanism

ReactionPathway Reactants 1-Methyl-1,4-diazepane + Butyryl Chloride Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack (2-MeTHF, 0°C) Product 1-(4-methyl-1,4-diazepan-1-yl) butan-1-one Intermediate->Product Elimination Byproduct Et3N·HCl (Precipitate) Intermediate->Byproduct HCl Loss Base Base (Et3N) Scavenges HCl Base->Byproduct Neutralization

Caption: Mechanistic pathway for the N-acylation in 2-MeTHF. The solvent ensures homogeneity of the intermediate while allowing the salt byproduct to remain suspended or dissolved depending on concentration.

Part 4: Detailed Experimental Protocol

Target: Synthesis of 1-(4-methyl-1,4-diazepan-1-yl)butan-1-one (10 mmol scale) Solvent: Anhydrous 2-Methyltetrahydrofuran (2-MeTHF)

Materials Preparation
  • Substrate: 1-Methyl-1,4-diazepane (1.14 g, 10.0 mmol) [CAS: 4318-37-0].

  • Reagent: Butyryl Chloride (1.12 g, 1.09 mL, 10.5 mmol) [CAS: 141-75-3].

  • Base: Triethylamine (TEA) (1.52 g, 2.1 mL, 15.0 mmol).

  • Solvent: 2-MeTHF (30 mL, anhydrous).

Reaction Procedure
  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add 1-Methyl-1,4-diazepane (10 mmol) and Triethylamine (15 mmol) to 2-MeTHF (25 mL). Cool the solution to 0–5°C using an ice bath.

  • Addition: Dilute Butyryl Chloride (10.5 mmol) in 2-MeTHF (5 mL). Add this solution dropwise to the reaction flask over 15 minutes. Note: Exothermic reaction; control rate to maintain T < 10°C.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2 hours.

    • Checkpoint: Monitor by TLC (System: 10% MeOH in DCM + 1% NH4OH). The starting secondary amine spot should disappear.

Self-Validating Workup (Acid-Base Purification)

This step utilizes the basicity of the N4-nitrogen to purify the product without chromatography.

  • Quench: Add water (20 mL) to dissolve precipitated TEA·HCl salts.[2]

  • Phase Separation: Separate the organic layer (2-MeTHF).

  • Acid Extraction (Critical Step): Extract the organic layer with 1M HCl (2 x 15 mL) .

    • Logic: The product (containing a tertiary amine) will protonate and move into the aqueous acidic phase. Neutral impurities (unreacted acid chloride, non-basic byproducts) remain in the organic phase. Discard the organic phase.

  • Basification: Cool the combined acidic aqueous extracts to 0°C. Basify to pH > 12 using 4M NaOH .

    • Observation: The product will oil out as a free base.

  • Final Extraction: Extract the basic aqueous mixture with 2-MeTHF (2 x 20 mL) .

  • Isolation: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

DOT Diagram 2: Purification Logic Tree

WorkupLogic ReactionMix Crude Reaction Mixture (Product + Impurities) AcidExt Extract with 1M HCl ReactionMix->AcidExt OrgPhase1 Organic Phase (Neutral Impurities) AcidExt->OrgPhase1 Discard AqPhase1 Aqueous Acid Phase (Protonated Product) AcidExt->AqPhase1 Keep Basify Basify with NaOH (pH > 12) AqPhase1->Basify FinalExt Extract with 2-MeTHF Basify->FinalExt FinalProd Pure Product (Free Base) FinalExt->FinalProd

Caption: Acid-Base purification workflow leveraging the basicity of the N4-methyl nitrogen to isolate the target molecule from neutral byproducts.

Part 5: Expected Results & Troubleshooting

ParameterSpecificationTroubleshooting
Yield 85–92%If low, ensure anhydrous conditions; moisture hydrolyzes butyryl chloride.
Purity (HPLC) >98%If <95%, repeat the Acid/Base extraction cycle.
Appearance Pale yellow oilDark color indicates oxidation; sparge solvents with Nitrogen.

Safety Note: Butyryl chloride is corrosive and lachrymatory. 1-Methyl-1,4-diazepane is a skin irritant. Perform all operations in a fume hood.

References

  • MacMillan, D. S., et al. (2013). "Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide." Green Chemistry, 15, 596-600.

  • Pfizer Inc. (2025).[3] "Green Chemistry Solvent Selection Guide." ACS Green Chemistry Institute.

  • Byrne, F. P., et al. (2016). "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes, 4, 7.

  • BenchChem. (2025).[4] "1-Methyl-1,4-diazepane Technical Data and Solubility Profile."

Sources

Method

Application Notes and Protocols for the Scalable Synthesis of N-butyryl-N'-methyl-1,4-diazepane

Introduction N-substituted 1,4-diazepanes are a class of compounds with significant interest in medicinal chemistry and drug development due to their diverse biological activities. The seven-membered diazepane ring syste...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-substituted 1,4-diazepanes are a class of compounds with significant interest in medicinal chemistry and drug development due to their diverse biological activities. The seven-membered diazepane ring system serves as a versatile scaffold for the synthesis of compounds targeting a range of biological pathways. The introduction of various substituents on the nitrogen atoms allows for the fine-tuning of their pharmacological properties. This document provides a detailed, scalable, and field-proven protocol for the synthesis of N-butyryl-N'-methyl-1,4-diazepane, a valuable intermediate for further chemical elaboration.

The synthesis of N-butyryl-N'-methyl-1,4-diazepane is achieved through a straightforward and robust two-step process, beginning with the readily available starting material, N-methyl-1,4-diazepane. The key transformation is the selective acylation of the secondary amine in the diazepane ring with butyryl chloride. This protocol has been designed with scalability in mind, addressing common challenges such as purification of the basic final product and ensuring high purity and yield.

Synthetic Strategy Overview

The overall synthetic strategy involves the selective N-acylation of N-methyl-1,4-diazepane. This approach is advantageous due to the commercial availability of the starting material and the high efficiency of the acylation reaction.

Synthesis_Overview N-methyl-1,4-diazepane N-methyl-1,4-diazepane N-butyryl-N'-methyl-1,4-diazepane N-butyryl-N'-methyl-1,4-diazepane N-methyl-1,4-diazepane->N-butyryl-N'-methyl-1,4-diazepane Butyryl Chloride, Triethylamine, DCM

Caption: Overall synthetic workflow for N-butyryl-N'-methyl-1,4-diazepane.

Part 1: Detailed Experimental Protocol

This section provides a step-by-step guide for the synthesis, work-up, and purification of N-butyryl-N'-methyl-1,4-diazepane.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
N-methyl-1,4-diazepane≥97%Commercially AvailableStore under inert atmosphere.
Butyryl chloride≥99%Commercially AvailableHighly flammable and corrosive. Handle in a fume hood.[1][2]
Triethylamine (TEA)≥99.5%, for synthesisCommercially AvailableCorrosive and flammable.[3][4][5][6][7]
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially AvailableSuspected carcinogen. Handle in a fume hood.[8][9][10][11][12]
Sodium bicarbonate (NaHCO₃)Saturated aqueous solutionN/A
BrineSaturated aqueous solution of NaClN/A
Anhydrous sodium sulfate (Na₂SO₄)GranularCommercially Available
Silica gelFor column chromatography, 60 Å, 230-400 meshCommercially Available
Round-bottom flasksVarious sizesN/A
Magnetic stirrer and stir barsN/AN/A
Dropping funnelN/AN/A
Ice bathN/AN/A
Rotary evaporatorN/AN/A
Glassware for column chromatographyN/AN/A
Thin-layer chromatography (TLC) platesSilica gel 60 F₂₅₄Commercially Available
Step-by-Step Synthesis Protocol

Reaction Setup and Execution:

  • To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add N-methyl-1,4-diazepane (11.42 g, 0.1 mol) and anhydrous dichloromethane (DCM, 200 mL).

  • Cool the resulting solution to 0 °C using an ice bath.

  • Add triethylamine (15.3 mL, 0.11 mol, 1.1 eq) to the stirred solution.

  • Slowly add a solution of butyryl chloride (10.98 g, 0.103 mol, 1.03 eq) in anhydrous DCM (50 mL) to the reaction mixture via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of DCM:Methanol (9:1) with 1% triethylamine. The starting material (N-methyl-1,4-diazepane) is highly polar and will remain at the baseline, while the product will have a higher Rf value.

Reaction_Mechanism cluster_reactants Reactants cluster_products Products N-methyl-1,4-diazepane N-methyl-1,4-diazepane Intermediate Intermediate N-methyl-1,4-diazepane->Intermediate + Butyryl Chloride Butyryl_chloride Butyryl Chloride Butyryl_chloride->Intermediate Product N-butyryl-N'-methyl-1,4-diazepane TEA_HCl Triethylammonium chloride Intermediate->Product + Triethylamine (Base) Triethylamine Triethylamine Triethylamine->Product Triethylamine->TEA_HCl

Caption: Simplified reaction mechanism of N-acylation.

Work-up and Purification:

  • Upon completion of the reaction, quench the mixture by slowly adding 100 mL of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as a pale yellow oil.

  • For scalable purification, the crude product can be purified by column chromatography on silica gel. It is recommended to use a solvent system containing a small amount of triethylamine (e.g., 1%) to prevent tailing of the basic product on the acidic silica gel. A gradient elution from 100% DCM to DCM:Methanol (95:5) is typically effective. For challenging purifications of basic amines, using an amine-functionalized silica gel can be highly beneficial.[13]

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield N-butyryl-N'-methyl-1,4-diazepane as a colorless to pale yellow oil.

Part 2: Characterization and Data

The purified N-butyryl-N'-methyl-1,4-diazepane should be characterized by standard analytical techniques to confirm its identity and purity.

Expected Analytical Data
Technique Expected Results
¹H NMR (CDCl₃, 400 MHz)Predicted δ (ppm): 3.6-3.4 (m, 4H, -N-CH₂-CH₂-N-), 2.7-2.5 (m, 4H, -N-CH₂-CH₂-N-), 2.3 (s, 3H, -N-CH₃), 2.2 (t, J = 7.4 Hz, 2H, -CO-CH₂-), 1.6 (sextet, J = 7.4 Hz, 2H, -CH₂-CH₃), 0.9 (t, J = 7.4 Hz, 3H, -CH₂-CH₃). Note: Due to the amide bond, rotational isomers may be present, leading to broadened or duplicated signals for the diazepane ring protons adjacent to the amide.
¹³C NMR (CDCl₃, 101 MHz)Predicted δ (ppm): 172.5 (C=O), 56-54 (multiple signals for diazepane ring carbons), 46.5 (-N-CH₃), 36.0 (-CO-CH₂-), 18.5 (-CH₂-CH₃), 13.8 (-CH₂-CH₃).
FT-IR (neat, cm⁻¹)~2960, 2930, 2870 (C-H stretching), ~1640 (strong, C=O amide I band). The amide C=O stretch is a characteristic and strong absorption.[14][15][16][17]
Mass Spec. (ESI+)m/z: [M+H]⁺ calculated for C₁₀H₂₁N₂O: 185.1654; found: 185.1650.
Purity (by HPLC or GC-MS)≥98%

Note: Predicted NMR data is based on the analysis of structurally similar compounds, such as 1-benzyl-5-methyl-1,4-diazepane, and general principles of NMR spectroscopy.[7]

Part 3: Safety Precautions

It is imperative to adhere to strict safety protocols when performing this synthesis.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

  • Fume Hood: All manipulations involving volatile, flammable, or corrosive reagents such as butyryl chloride, triethylamine, and dichloromethane must be performed in a well-ventilated chemical fume hood.[1][2][3][4][5][6][7][8][9][10][11][12][18][19]

  • Butyryl Chloride: Highly flammable, corrosive, and a lachrymator. Reacts violently with water. Handle with extreme care.[1][2][18][19][20]

  • Triethylamine: Flammable and corrosive liquid and vapor. Causes severe skin burns and eye damage.[3][4][5][6][7]

  • Dichloromethane: Suspected of causing cancer. Avoid inhalation and skin contact.[8][9][10][11][12]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Part 4: Scalability and Field-Proven Insights

  • Temperature Control: Maintaining a low temperature during the addition of butyryl chloride is crucial to control the exothermic reaction and minimize side product formation.

  • Inert Atmosphere: While the reaction can be performed without a strict inert atmosphere, for optimal results and to prevent any reaction of butyryl chloride with atmospheric moisture, conducting the reaction under a nitrogen or argon atmosphere is recommended, especially on a larger scale.

  • Purification Strategy: For multi-gram scale synthesis, purification by column chromatography can be resource-intensive. An alternative scalable purification involves an acidic wash to remove any unreacted triethylamine, followed by a basic wash to remove any triethylammonium hydrochloride. The crude product can then be purified by vacuum distillation if the boiling point allows and the product is thermally stable. Crystallization of the hydrochloride salt of the product is another potential purification strategy. For basic amides, solid-phase extraction with a cation-exchange resin can be an effective purification method.[1]

  • Solvent Choice: Dichloromethane is an effective solvent for this reaction. However, for greener and safer alternatives on a large scale, other aprotic solvents like 2-methyltetrahydrofuran (2-MeTHF) could be explored, though reaction optimization may be necessary.

References

  • Richards, R. E., & Thompson, H. W. (1949). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Journal of the Chemical Society (Resumed), 1248-1260. [Link]

  • Redox. Safety Data Sheet: Triethylamine. [Link]

  • Carl ROTH. Safety Data Sheet: Dichloromethane. [Link]

  • Carl ROTH. Safety Data Sheet: Triethylamine. [Link]

  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online, 35(1), 10-15. [Link]

  • Chemos GmbH&Co.KG. Safety Data Sheet: dichloromethane. [Link]

  • PENTA. Triethylamine - SAFETY DATA SHEET. [Link]

  • Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables. [Link]

  • Lab Alley. Dichloromethane-Safety-Data-Sheet-SDS.pdf. [Link]

  • PETRAMIN S.A. DE C.V. Safety Data Sheet: TRIETILAMINA. [Link]

  • Chemistry LibreTexts. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. [Link]

  • Carl ROTH. Safety Data Sheet: Dichloromethane. [Link]

  • Vastani. Material Safety Data Sheet Triethylamine. [Link]

  • KSCL. N- Butyryl Chloride MSDS. [Link]

  • Merck. n-BUTYRYL CHLORIDE - Organic Syntheses Procedure. [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines? [Link]

Sources

Application

Application Note &amp; Protocol: A Comprehensive Guide to the Handling and Storage of Hygroscopic Diazepane Oils

**Abstract This document provides a detailed framework and validated protocols for the proper handling and storage of hygroscopic diazepane oils. Diazepane derivatives, particularly those existing in a viscous or oily st...

Author: BenchChem Technical Support Team. Date: February 2026

**Abstract

This document provides a detailed framework and validated protocols for the proper handling and storage of hygroscopic diazepane oils. Diazepane derivatives, particularly those existing in a viscous or oily state, are frequently susceptible to degradation via moisture absorption, which can compromise sample integrity, impact experimental reproducibility, and introduce impurities. Adherence to the methodologies outlined herein is critical for researchers, chemists, and quality control specialists in pharmaceutical and drug development settings to ensure the long-term stability and purity of these sensitive compounds. The protocols cover inert atmosphere techniques, appropriate storage conditions, and methods for sample integrity verification.

Introduction: The Challenge of Hygroscopic Oils

The 1,4-diazepine core is a privileged scaffold in medicinal chemistry, forming the basis for numerous therapeutic agents.[1][2][3] Many synthetic intermediates and final active compounds within this class exist as viscous oils. A significant, yet often underestimated, challenge associated with these materials is their hygroscopic nature—the tendency to readily absorb moisture from the atmosphere.[4][5]

Moisture ingress is not a trivial issue; it acts as a reactive contaminant. For diazepane oils, absorbed water can lead to:

  • Hydrolytic Degradation: Cleavage of labile bonds, altering the chemical structure of the compound.

  • Physical Changes: Alterations in viscosity, color, and homogeneity, which complicates accurate measurement and dispensing.

  • Compromised Purity: The presence of water can catalyze side reactions or introduce impurities that affect downstream applications and analytical results.[6]

This guide establishes a systematic approach to mitigate these risks, ensuring that the chemical fidelity of the diazepane oil is maintained from receipt to final use.

Foundational Principles of Storage

The primary goal of storage is to create a chemically stable environment that minimizes exposure to atmospheric moisture.[5] This is achieved by controlling temperature, humidity, and the immediate atmosphere.

Inert Atmosphere Storage

The single most effective strategy is to store hygroscopic oils under a dry, inert atmosphere.[7] Nitrogen (N₂) or Argon (Ar) are the most common choices. Argon, being denser than air, can offer a more stable protective layer in certain situations, but high-purity nitrogen is sufficient for most applications.

Container Selection

Standard screw-cap vials are inadequate for long-term storage. The preferred container is a vessel designed specifically for air-sensitive reagents.

  • Sure/Seal™ Bottles (or equivalent): These bottles from suppliers like Aldrich feature a crown cap with a resealable septum liner.[8][9] This design permits the removal of material via syringe without compromising the inert atmosphere inside.[9]

  • Ampules: For long-term archival of critical samples, flame-sealing under vacuum or inert gas provides the most robust protection. However, this method is only suitable for single-use applications.

  • Schlenk Flasks: These flasks, equipped with a sidearm and stopcock, are excellent for storing larger quantities that will be accessed multiple times under an inert atmosphere using a Schlenk line.[10][11]

The Role of Desiccants

For secondary containment, storing the primary container within a desiccator is a mandatory practice.[12][13] The desiccator creates a localized, low-humidity environment.

  • Desiccant Choice: Indicating silica gel is common for general use. For compounds requiring an extremely dry environment, molecular sieves (typically 3Å or 4Å) are superior due to their high affinity for water, even at low partial pressures.[13]

  • Maintenance: Desiccants must be regularly regenerated by heating according to the manufacturer's instructions to maintain their efficacy.[14]

Table 1: Recommended Long-Term Storage Conditions for Hygroscopic Diazepane Oils
ParameterConditionRationale & Best Practices
Atmosphere Dry Nitrogen or ArgonPrevents direct contact with atmospheric oxygen and moisture.[11][15]
Temperature 2-8°C (Refrigerated)Reduces the rate of potential degradation reactions. Avoid freezing unless compound stability at low temperatures is confirmed, as it can cause phase separation or viscosity issues.
Humidity <20% RHThe primary container should be stored inside a secondary enclosure, such as a desiccator or a humidity-controlled cabinet, to minimize ambient moisture exposure.[12]
Primary Container Sure/Seal™ Bottle or AmpuleProvides a robust seal against the atmosphere.[8][9] The cap/septum should be wrapped with Parafilm® for an extra layer of protection.
Light Protect from LightStore in amber glass containers or in a dark cabinet to prevent photochemical degradation.[12]

Laboratory Handling: Protocols for Maintaining Integrity

Handling hygroscopic oils requires specialized techniques to prevent moisture contamination during transfer and use.[16] The two primary environments for these operations are a glovebox or a Schlenk line.

Environment: Glovebox vs. Schlenk Line
  • Glovebox: A glovebox provides a fully enclosed workspace with a continuously purified inert atmosphere (<1 ppm O₂, <1 ppm H₂O).[15][16] It is the ideal environment for weighing, aliquoting, and preparing solutions of highly sensitive oils, as it allows for the use of standard laboratory glassware and equipment.[16]

  • Schlenk Line: A Schlenk line is a glass manifold connected to both a vacuum source and an inert gas source.[11] It allows for the manipulation of air-sensitive compounds in specialized glassware (Schlenk flasks) on an open bench.[8][11] This technique is highly effective and more accessible than a glovebox.

Protocol: Aliquoting Oil from a Sure/Seal™ Bottle via Syringe

This protocol describes the standard method for safely transferring a hygroscopic liquid from a Sure/Seal™ bottle using a Schlenk line setup. This is a fundamental technique for handling air-sensitive reagents.[9][17]

Prerequisites:

  • Glassware (reaction flask, etc.) must be oven-dried (>125°C overnight) or flame-dried under vacuum and backfilled with inert gas three times.[8]

  • Syringes and needles should be oven-dried and cooled in a desiccator before use.[8]

  • An inert gas line equipped with a bubbler to monitor gas flow and prevent over-pressurization.

Step-by-Step Methodology:

  • System Purge: Assemble the dry reaction flask, fitted with a rubber septum, and connect it to the Schlenk line. Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure the vessel is inert.[11]

  • Syringe Purge: Take a dry, gas-tight syringe with a needle attached. Pierce the septum of a separate, empty, inerted flask (or use a dedicated port on the Schlenk line) and draw the inert gas into the syringe. Expel the gas. Repeat this flush cycle at least five times to remove all residual air and moisture from the syringe.[8][9]

  • Bottle Pressurization: Secure the Sure/Seal™ bottle containing the diazepane oil. Insert a needle connected to the inert gas line through the septum, ensuring the needle tip is in the headspace, not the oil. This will create a slight positive pressure. A second, "vent" needle can be briefly inserted to ensure a gentle gas flow.

  • Sample Withdrawal: Take the purged syringe and pierce the septum of the Sure/Seal™ bottle. Insert the needle tip below the surface of the oil. The positive pressure in the bottle will gently push the liquid into the syringe. Draw slightly more than the required volume.

  • Bubble Removal & Volume Adjustment: Invert the syringe and carefully push the plunger to expel any gas bubbles back into the bottle's headspace. Adjust to the final desired volume by dispensing the excess oil back into the bottle.

  • Inert Gas Cushion: Before removing the syringe from the bottle, pull the needle back into the headspace and draw a small amount (~0.2 mL) of inert gas into the syringe. This gas cushion prevents the oil from being exposed to air at the needle tip during transfer.[18]

  • Transfer to Reaction: Swiftly remove the syringe from the reagent bottle and insert it through the septum of the prepared reaction flask. Inject the inert gas cushion first, followed by the diazepane oil.

  • Post-Transfer: Remove the syringe. The needle and syringe should be immediately quenched and cleaned according to appropriate laboratory safety procedures.

Diagram 1: Workflow for Inert Atmosphere Syringe Transfer

G start Start: Secure Hygroscopic Oil prep_flask 1. Prepare Flask: Oven-dry, then purge (3x Vac/Inert Gas) start->prep_flask prep_syringe 2. Prepare Syringe: Flush with inert gas (5x cycles) start->prep_syringe transfer 7. Transfer to Flask: Inject gas, then oil into reaction vessel prep_flask->transfer pressurize 3. Pressurize Bottle: Insert inert gas needle into headspace prep_syringe->pressurize withdraw 4. Withdraw Oil: Insert purged syringe into liquid pressurize->withdraw adjust 5. Adjust Volume: Remove bubbles, dispense excess back into bottle withdraw->adjust cushion 6. Create Gas Cushion: Pull needle into headspace, draw ~0.2mL inert gas adjust->cushion cushion->transfer end End: Sample Transferred transfer->end

Caption: Inert atmosphere transfer of hygroscopic oil.

Quality Control & Stability Assessment

Regularly assessing the integrity of stored hygroscopic oils is crucial, especially for long-term studies or when using older stock.

  • Water Content Analysis: The most direct measure of moisture contamination is Karl Fischer titration. This method can accurately quantify water content even at parts-per-million (ppm) levels.

  • Chromatographic Purity: High-Performance Liquid Chromatography (HPLC) is the technique of choice for assessing the chemical purity of diazepane derivatives.[19] A validated, stability-indicating HPLC method should be used to separate the parent compound from potential hydrolytic degradants. A new or growing impurity peak over time is a clear sign of degradation.

  • Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy can provide structural confirmation.[20] Comparison of the ¹H-NMR spectrum of a stored sample to that of a freshly prepared or certified reference standard can reveal the presence of degradation products.

Stability studies, performed under accelerated (high temperature/humidity) and long-term conditions, are essential during drug development to establish a product's shelf-life and recommended storage conditions.[21][22][23][24]

Troubleshooting Common Issues

ProblemProbable CauseSolution
Oil appears cloudy or has separated into layers Significant water contamination leading to immiscibility or precipitation.The sample is likely compromised. Perform Karl Fischer titration to confirm water content. If high, the material may need to be re-purified or discarded.
Increased viscosity ("gummy" texture) Partial polymerization or degradation catalyzed by moisture.Verify purity by HPLC/NMR.[19][20] The material may not be suitable for quantitative work. Consider purification if the material is valuable.
Difficulty drawing oil into syringe Oil is too viscous at current temperature; insufficient positive pressure in the bottle.Gently warm the bottle to room temperature if stored cold. Ensure a steady, low flow of inert gas (monitored by bubbler) to create slight positive pressure. Do not over-pressurize.
Inconsistent results in experiments Inaccurate aliquoting due to viscosity; partial degradation of the oil.Always allow the oil to equilibrate to the temperature of the balance/lab before weighing or dispensing. Re-verify the purity of the stock material using the QC methods described in Section 4.

References

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]

  • TutorChase. How do you handle hygroscopic solutes in the lab?. TutorChase. [Link]

  • Wipf Group. Chem 1140; Techniques for Handling Air-Sensitive Compounds. University of Pittsburgh. [Link]

  • Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. University of Groningen. [Link]

  • Wikipedia. Air-free technique. Wikipedia. [Link]

  • CORECHEM Inc. Hygroscopic: What it Means, What You Need to Know. CORECHEM Inc. [Link]

  • B&M Scientific. (2025). How to Safely Store Lab Chemicals and Reagents. B&M Scientific. [Link]

  • ResearchGate. (2025). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. ResearchGate. [Link]

  • University of Rochester, Department of Chemistry. How to Store Reagents. University of Rochester. [Link]

  • Ibis Scientific, LLC. (2025). The Role of Desiccants in Protecting Hygroscopic Chemicals. Ibis Scientific, LLC. [Link]

  • ResearchGate. Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. ResearchGate. [Link]

  • National Center for Biotechnology Information. Classics in Chemical Neuroscience: Diazepam (Valium). PMC. [Link]

  • University of Nebraska-Lincoln. The Safe Use of Pyrophoric Reagents. University of Nebraska-Lincoln Environmental Health and Safety. [Link]

  • Frontiers. (2022). Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Frontiers. [Link]

  • Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Chemistry Stack Exchange. [Link]

  • Taylor & Francis Online. A review on the chemistry and pharmacological properties of benzodiazepine motifs in drug design. Taylor & Francis Online. [Link]

  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Hygroscopic. Interactive Learning Paradigms, Incorporated. [Link]

  • Google Patents. Synthesis of benzodiazepines - US5466799A.
  • Vesta® Nutra. (2019). 3 Ways to Handle Hygroscopic Material Challenges. Vesta® Nutra. [Link]

  • Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards?. Chromatography Forum. [Link]

  • Google Patents. Preparation of diazepam - US3520878A.
  • Bentham Science. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. [Link]

  • Journal of Applied Pharmaceutical Science. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science. [Link]

  • Gpatindia. (2020). DIAZEPAM Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Gpatindia. [Link]

  • SGS. Pharmaceutical Stability Testing and Storage. SGS. [Link]

  • OUCI. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. OUCI. [Link]

  • Google Patents. Method for scavenging moisture in polyisocyanates and formulations thereof - WO2001077216A1.
  • Southwest Research Institute. Stability Testing & Studies. Southwest Research Institute. [Link]

  • Journal of Chemical and Pharmaceutical Research. Identification, synthesis and characterization of principal process related potential impurities in Diazepam. JOCPR. [Link]

  • LCGC International. (2020). Stability Studies and Testing of Pharmaceuticals - An Overview. LCGC International. [Link]

  • Tri-iso. Moisture Scavengers | Polyurethane and Polyureas. Tri-iso. [Link]

  • American Petroleum Institute. Best practices for oil/lubricant storage and handling. American Petroleum Institute. [Link]

  • Pan American Health Organization. Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. PAHO. [Link]

  • Google Patents. Moisture-scavenging iminoalcohol-oxazolidine mixtures - US5223174A.
  • IndiaMART. Moisture Scavenger at Best Price, High Purity Desiccant Additive. IndiaMART. [Link]

  • Noria Corporation. Best Practices for Lubricant Storage and Handling. Noria Corporation. [Link]

  • Google Patents. Moisture scavenger composition - US9708457B2.
  • Technilub. STORAGE, USE AND HANDLING INSTRUCTIONS FOR OIL. Technilub. [Link]

  • Anderol. Handling and Storage Guide Lubricants and Greases. Anderol. [Link]

  • National Center for Biotechnology Information. Analytical Methods Used for the Detection and Quantification of Benzodiazepines. PMC. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Bis-Acylation in Homopiperazine Reactions

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for achieving selective mono-acylat...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for achieving selective mono-acylation of homopiperazine. Bis-acylation is a common synthetic hurdle, leading to reduced yields of the desired product and complex purification challenges. Here, we dissect the underlying chemical principles and offer field-proven strategies to control this reaction.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and corrective protocols.

Q1: My reaction is yielding almost exclusively the bis-acylated product, even when using a 1:1 stoichiometry. What is the primary cause?

Root Cause Analysis:

The two secondary amine groups of homopiperazine exhibit similar nucleophilicity, making it challenging to achieve mono-substitution. When one nitrogen atom is acylated, the electron-withdrawing effect of the newly introduced acyl group slightly reduces the nucleophilicity of the second nitrogen. However, this deactivating effect is often insufficient to prevent a second acylation, especially under standard reaction conditions. The mono-acylated intermediate is often soluble and remains in the reaction mixture, where it can compete with the starting homopiperazine for the acylating agent.

Corrective Actions & Protocol:

To favor mono-acylation, the reactivity of the second nitrogen must be significantly attenuated after the first acylation event. The most direct and often most effective strategy is in situ mono-protonation.

dot

Caption: Reaction pathway for homopiperazine acylation.

Detailed Protocol: In Situ Mono-Protonation for Selective Mono-Acylation [1][2]

This one-pot method involves the selective deactivation of one nitrogen atom by protonation, thereby directing the acylation to the free, more nucleophilic nitrogen.[1][2]

  • Dissolution: Dissolve homopiperazine (1.0 equiv.) in a suitable solvent such as water, alcohol, or chloroform.[3] Water is often preferred for economic and safety reasons.[3]

  • Protonation: Cool the solution in an ice bath (0 °C). Add one equivalent of a strong acid (e.g., HCl, H₂SO₄) dropwise while stirring.[3] This forms the homopiperazine mono-salt. The protonated nitrogen becomes significantly less nucleophilic.[1][2]

  • Acylation: Slowly add the acylating agent (e.g., acyl chloride or anhydride, 1.0-1.1 equiv.) to the stirred solution, maintaining the low temperature.[3][4]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[4]

  • Workup: Neutralize the reaction mixture with a suitable base (e.g., saturated aq. NaHCO₃) and extract the product with an organic solvent (e.g., dichloromethane, ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.[4]

Q2: I've tried adjusting stoichiometry, but the results are inconsistent. How do other reaction parameters influence selectivity?

Analysis of Reaction Parameters:

Beyond simple stoichiometry, several factors can be fine-tuned to suppress bis-acylation. These include the choice of acylating agent, solvent, temperature, and the presence of a base.

ParameterEffect on Mono-acylation SelectivityRationale
Excess Homopiperazine IncreasesStatistically favors the reaction of the acylating agent with the more abundant unreacted homopiperazine over the mono-acylated intermediate.[1]
Acylating Agent Reactivity VariesHighly reactive agents (e.g., acyl chlorides) can lead to poor selectivity. Less reactive agents (e.g., esters) may offer better control but require longer reaction times or catalysts.[5] Sterically hindered agents can also favor mono-acylation.[6]
Low Temperature Generally IncreasesReduces the overall reaction rate, allowing the subtle differences in nucleophilicity between the unreacted and mono-acylated homopiperazine to have a greater impact.
Solvent Polarity Can InfluenceThe choice of solvent can affect the solubility of intermediates and the reactivity of the nucleophile and electrophile. Aprotic solvents are common.
Base Critical for non-protonation methodsA non-nucleophilic base is required to scavenge the acid byproduct of the reaction (e.g., HCl from an acyl chloride). The choice and amount of base can influence selectivity.

dot

Caption: Decision tree for mono-acylation strategies.

Frequently Asked Questions (FAQs)

Q3: What is the most reliable method to guarantee mono-acylation?

For applications demanding the highest purity and selectivity, a protecting group strategy is the most robust approach.[1] This involves temporarily blocking one of the nitrogen atoms, performing the acylation on the unprotected nitrogen, and then removing the protecting group.[1] The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for this purpose due to its stability and ease of removal under acidic conditions.[7][8]

Workflow: Boc-Protection Strategy

  • Protection: React homopiperazine with di-tert-butyl dicarbonate (Boc₂O) to yield mono-Boc-protected homopiperazine.

  • Acylation: Acylate the free secondary amine of the mono-Boc-protected homopiperazine.

  • Deprotection: Remove the Boc group using an acid such as trifluoroacetic acid (TFA) or HCl in an appropriate solvent to yield the desired mono-acylated product.

While highly effective, this multi-step process can be more time-consuming and costly than direct methods.[2]

Q4: Are there advanced or alternative methods for achieving high selectivity?

Yes, several innovative techniques have been developed to address the challenge of selective mono-acylation.

  • Flow Chemistry: Continuous flow reactors provide exceptional control over reaction parameters such as stoichiometry, mixing, and temperature.[1] By precisely controlling the residence time and molar ratios, it's possible to significantly enhance the yield of the mono-acylated product.

  • Ionic Immobilization: This method involves immobilizing homopiperazine on a solid support, such as a sulfonic acid functionalized silica gel.[9] One nitrogen atom binds ionically to the support, leaving the other free for acylation. After the reaction, the product is liberated from the support, often with high purity and yield.[9]

Q5: How does the structure of the acylating agent affect the reaction?

The electronic and steric properties of the acylating agent play a significant role.[4][5]

  • Reactivity: Highly electrophilic acylating agents like acyl chlorides react very quickly and can decrease selectivity. Milder agents, such as activated esters, may provide better control.[6]

  • Steric Hindrance: A bulky acylating agent can sterically hinder its approach to the second nitrogen of the mono-acylated intermediate, thus favoring mono-acylation.[4]

By carefully considering these factors—stoichiometry, reaction conditions, and the choice between direct acylation and protecting group strategies—researchers can effectively control the outcome of homopiperazine acylation and prevent the formation of undesired bis-acylated byproducts.

References
  • Mono-acylation of piperazine and homopiperazine via ionic immobiliz
  • Mono-acylation of piperazine and homopiperazine via ionic immobiliz
  • Technical Support Center: Selective Mono-acyl
  • Method for producing N-acetylhomopiperazines.
  • Influence of the Acylating Agent and of the Catalyst on the Acylation.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide.Boc Sciences.
  • Technical Support Center: Optimizing Piperidine Acyl
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.PMC.
  • Amino Acid Deriv
  • 2-Acylpyridazin-3-ones: Novel Mild and Chemoselective Acylating Agents for Amines.Organic Chemistry Portal.

Sources

Optimization

Technical Support Center: Purification &amp; Workup Guide

Topic: Removal of Unreacted N-Methylhomopiperazine (1-Methyl-1,4-diazepane) Executive Summary N-Methylhomopiperazine (CAS 4318-37-0) is a versatile 7-membered diamine often used as a nucleophile or building block in drug...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted N-Methylhomopiperazine (1-Methyl-1,4-diazepane)

Executive Summary

N-Methylhomopiperazine (CAS 4318-37-0) is a versatile 7-membered diamine often used as a nucleophile or building block in drug discovery. However, its removal from reaction mixtures is a frequent pain point due to its high polarity, water solubility, and "sticky" behavior on silica gel.

This guide provides a modular troubleshooting approach. Do not blindly follow a single method; select the protocol that matches your specific product's physicochemical profile.

Module 1: Chemical Profiling & Strategy Selection[1]

Before attempting purification, you must understand the impurity's profile relative to your product.

Impurity Profile: N-Methylhomopiperazine [1][2]

  • Boiling Point: 74–75 °C at 35 mmHg (approx. 168–170 °C at atm).

  • Functional Groups: Contains one tertiary amine (N-methyl) and one secondary amine (NH).

  • Basicity: Highly basic (Predicted pKa ~10.8).

  • Solubility: Miscible with water; soluble in DCM, MeOH, EtOAc.

The Strategy Matrix Use the decision tree below to select your workflow. The presence of the secondary amine in the impurity is the critical "handle" for chemical scavenging.

purification_strategy start START: Analyze Product is_prod_basic Is your PRODUCT basic? start->is_prod_basic acid_wash METHOD A: Acidic Aqueous Extraction is_prod_basic->acid_wash No (Neutral/Acidic) check_amine_type Does Product have free N-H (1° or 2°)? is_prod_basic->check_amine_type Yes (Basic) scavenger METHOD B: Electrophilic Scavenging (PS-Isocyanate) check_amine_type->scavenger No (Product is 3° Amine) distillation METHOD C: Vacuum Distillation (Kugelrohr) check_amine_type->distillation Yes (Product is 1°/2° Amine) chromatography METHOD D: Modified Chromatography (Amine-Doped Silica) distillation->chromatography If thermally unstable

Figure 1: Decision matrix for selecting the optimal purification route based on product basicity and functionality.

Module 2: The Protocols
Method A: Acidic Aqueous Extraction (The "Easy" Case)

Applicability: Your product is neutral or acidic (e.g., an amide, sulfonamide, or ether).

Because N-methylhomopiperazine is a strong base, it will protonate and partition into the aqueous phase at low pH.

  • Dissolve: Dilute reaction mixture in a non-water-miscible solvent (DCM or EtOAc).

  • Wash: Extract 3x with 1M HCl or 10% Citric Acid .

    • Note: Citric acid is milder and often prevents the "rag layer" emulsions common with diamines.

  • Verify: The impurity (now a bis-ammonium salt) will be in the aqueous layer. Your product remains in the organic layer.

  • Dry & Concentrate: Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

Method B: Electrophilic Scavenging (The "Cleanest" Case)

Applicability: Your product is a tertiary amine (no N-H bond).

This method exploits the secondary amine on the N-methylhomopiperazine impurity. By adding a resin-bound electrophile (like an isocyanate), you covalently trap the impurity. The resin is then filtered off, leaving pure product.

Recommended Resin: PS-Isocyanate or PS-Benzaldehyde.

ParameterSpecification
Resin Loading Typically 1.0 – 1.5 mmol/g
Stoichiometry Use 2–3 equivalents of resin relative to the excess impurity.
Solvent DCM, THF, or DMF (Resin must swell).
Time 2–4 hours at Room Temp (or overnight).

Protocol:

  • Dissolve crude mixture in DCM.

  • Add PS-Isocyanate resin.

  • Shake gently (do not stir with magnetic bar, which grinds the beads).

  • Monitor: Check TLC. The impurity spot should disappear.

  • Filter: Pass through a fritted cartridge. Rinse resin with DCM.

  • Result: Filtrate contains only your tertiary amine product.

Method C: Vacuum Distillation

Applicability: Product is thermally stable and has a significantly higher boiling point (>250°C).

N-methylhomopiperazine boils at 74–75 °C at 35 mmHg .[1][2][3][4]

  • Use a Kugelrohr apparatus or short-path distillation head.

  • Set vacuum to <5 mmHg (high vacuum).

  • Heat bath to 60–80 °C. The impurity will distill over into the trap.

  • Warning: Ensure your product does not sublime or degrade.

Method D: Modified Flash Chromatography

Applicability: When all else fails. Product is sensitive and basic.

Standard silica gel is acidic. Basic diamines like N-methylhomopiperazine interact strongly with silanols, causing severe streaking/tailing that contaminates the product fractions.

The Fix: Mobile Phase Modifiers You must "deactivate" the silica.

Option 1: The Ammonia Method (Preferred)

  • Mobile Phase: DCM / [MeOH containing 10% NH₄OH].

  • Preparation: Make a stock solution of 10:1 MeOH:NH₄OH (conc). Use this as your "B" solvent.

  • Gradient: 0% to 20% B in DCM.

  • Mechanism:[5][6] Ammonia competes for silanol sites, allowing the amine to elute as a sharp band.

Option 2: Triethylamine (TEA) Doping

  • Pre-wash the column with mobile phase containing 1% Triethylamine .

  • Run the column with 1% TEA in the eluent.

  • Drawback: You must remove TEA from your product (azeotrope with heptane or high-vac).

Module 3: Troubleshooting & FAQs

Q: I tried acid extraction, but I got a terrible emulsion. A: Diamines act as surfactants.

  • Switch Acid: Use saturated aqueous Ammonium Chloride (NH₄Cl) instead of HCl. It provides a milder pH buffer.

  • Add Salt: Saturate the aqueous layer with solid NaCl.

  • Filter: Pass the emulsion through a pad of Celite; the solids stabilizing the emulsion often get trapped.

Q: The impurity is co-eluting with my product on TLC even with ammonia. A: This is common for homopiperazine derivatives.

  • Switch Stationary Phase: Use Amine-Functionalized Silica (NH₂-SiO₂) .

  • Why: The surface is basic.[7][8] It repels the basic impurity and product, separating them purely based on polarity rather than acid-base interaction.

  • Solvent: Use Hexane/EtOAc gradients on NH₂-silica (similar to normal phase but without tailing).

Q: Can I use a C18 (Reverse Phase) column? A: Yes, but you must control pH.

  • Low pH (0.1% Formic Acid): Both product and impurity will be ionized and elute early (near void volume). Separation may be poor.[9][10]

  • High pH (10mM Ammonium Bicarbonate, pH 10): Both will be neutral (free base). Retention increases, and separation improves significantly. Ensure your C18 column is rated for pH 10 (e.g., hybrid silica).

References
  • Chemical Properties & Safety

    • N-Methylhomopiperazine (CAS 4318-37-0) Physical Data.[1][3][4] ChemicalBook.[3] Link

    • Safety Data Sheet (SDS).[3] Fisher Scientific / Acros Organics.

  • Scavenging Protocols

    • Solid-Supported Scavenger Guide.[8] Biotage. Link

    • Removal of Secondary Amines using Isocyanate Resins.[8][11] Supra Sciences. Link

  • Chromatography Techniques

    • Purification of Basic Amines: Mobile Phase Modifiers.[12] Sorbent Technologies. Link

    • Strategies for Flash Chromatography of Ionizable Compounds. Phenomenex Technical Guide. Link

  • General Workup

    • Workup of Basic Organic Compounds. Not Voodoo (University of Rochester). Link

Sources

Troubleshooting

Amide Coupling Support Center: Sterically Hindered Amines

[1][2] Status: Operational Ticket ID: #AC-HIND-001 Lead Scientist: Senior Application Specialist Diagnostic Triage: The Decision Matrix Before selecting a protocol, you must diagnose the specific failure mode of your rea...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Status: Operational Ticket ID: #AC-HIND-001 Lead Scientist: Senior Application Specialist

Diagnostic Triage: The Decision Matrix

Before selecting a protocol, you must diagnose the specific failure mode of your reaction. Steric hindrance manifests in two primary ways: kinetic stalling (no reaction) or thermodynamic scrambling (epimerization).

Use the following logic gate to select the correct workflow.

AmideCouplingLogic Start START: Define Failure Mode IssueType Primary Issue Observed? Start->IssueType NoReact Low/No Conversion (Kinetic Stall) IssueType->NoReact Starting Material Remains Epim Epimerization/Racemization (Chiral Integrity Loss) IssueType->Epim Wrong Diastereomer HindranceLevel Degree of Hindrance? NoReact->HindranceLevel Sol3 PROTOCOL B: Cyclic Anhydride (T3P + Pyridine) Epim->Sol3 ModHind Moderate (e.g., secondary amines, valine/isoleucine) HindranceLevel->ModHind SevHind Severe (e.g., N-methylated, alpha-tetrasubstituted, Aib) HindranceLevel->SevHind Sol1 PROTOCOL A: High-Power Activation (HATU or COMU) ModHind->Sol1 Sol2 PROTOCOL C: Neutral Acid Chloride (Ghosez's Reagent) SevHind->Sol2

Figure 1: Decision matrix for selecting coupling conditions based on substrate hindrance and chiral sensitivity.

Technical Protocols

PROTOCOL A: High-Power Activation (HATU/COMU)

Target: Moderate hindrance (e.g., coupling secondary amines like proline or N-alkylated residues).

The Mechanism: Standard carbodiimides (EDC/DCC) fail here because the O-acylisourea intermediate is too short-lived and bulky. HATU (and its safer analog COMU ) utilizes the 7-azabenzotriazole moiety.[1] The pyridine nitrogen in the 7-position provides "anchimeric assistance" (neighboring group effect) via hydrogen bonding to the incoming amine, stabilizing the transition state and accelerating the reaction by up to 100x compared to HBTU.

Step-by-Step Workflow:

  • Stoichiometry: Acid (1.0 equiv) : Amine (1.1 equiv) : HATU (1.1 equiv) : DIPEA (2.5–3.0 equiv).

  • Solvent: Anhydrous DMF or NMP (Critical: DCM is often too non-polar for the salt intermediates).

  • Execution:

    • Dissolve Carboxylic Acid and HATU in DMF (0.1 M concentration).

    • Immediately add DIPEA. The solution should turn yellow (formation of the activated ester).

    • Stir for 2 minutes (Pre-activation).[2] Do not exceed 5 minutes or the active ester may hydrolyze or rearrange to the non-reactive guanidine species.

    • Add the Amine.[2][3][4][5][6][7][8]

    • Stir at Room Temperature (RT) for 1–4 hours.

  • Troubleshooting: If conversion stalls at 50%, add HOAt (0.5 equiv) as an additive to regenerate the active ester.

Safety Note: HATU/HOAt are potentially explosive.[2] COMU is a safer, non-explosive alternative with higher solubility and comparable reactivity.[2]

PROTOCOL B: The "Purity" Method (T3P)

Target: Chiral substrates prone to epimerization (e.g., phenylglycine derivatives).

The Mechanism: T3P (Propylphosphonic anhydride) forms a cyclic mixed anhydride. Unlike uronium salts (HATU), T3P does not generate a free guanidinium species that can act as a base. When used with Pyridine (a weaker base than DIPEA), the risk of proton abstraction from the alpha-carbon (oxazolone formation) is minimized.

Step-by-Step Workflow:

  • Stoichiometry: Acid (1.0 equiv) : Amine (1.1 equiv) : T3P (1.5–2.0 equiv, usually supplied as 50% w/w in EtOAc/DMF) : Pyridine (3.0–5.0 equiv).

  • Solvent: EtOAc, Me-THF, or DMF.[9]

  • Execution:

    • Combine Acid, Amine, and Pyridine in the solvent. (Note: No pre-activation ).[10]

    • Cool to 0 °C.

    • Add T3P solution dropwise.

    • Allow to warm to RT.[2] T3P kinetics are slower; reactions may require 12–24 hours.

  • Workup Advantage: The by-products of T3P are water-soluble.[3][10] A simple wash with water/bicarbonate removes all coupling reagents.

PROTOCOL C: The "Nuclear" Option (Ghosez's Reagent)

Target: Extreme hindrance (e.g., Aib-Aib coupling, N-methyl to N-methyl coupling) where HATU fails.

The Mechanism: When sterics are severe, the active ester (OBt/OAt) is still too bulky for the amine to attack. The solution is to convert the acid to an Acid Chloride , the smallest possible electrophile. However, standard agents (SOCl₂, Oxalyl Chloride) generate HCl, which cleaves acid-sensitive protecting groups (Boc, tBu). Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) generates acid chlorides under neutral conditions .[11]

GhosezMechanism Ghosez Ghosez's Reagent (Chloro-enamine) Intermed Intermediate Chloro-iminium Ghosez->Intermed + Acid Acid Carboxylic Acid (R-COOH) Acid->Intermed AcidCl Acid Chloride (R-COCl) + Amide Byproduct Intermed->AcidCl - HCl (scavenged) Product Hindered Amide AcidCl->Product + Amine Amine Hindered Amine (H-NR'2) Amine->Product

Figure 2: Activation pathway using Ghosez's reagent to generate acid chlorides under mild conditions.

Step-by-Step Workflow:

  • Stoichiometry: Acid (1.0 equiv) : Ghosez Reagent (1.2–1.5 equiv) : Amine (1.2 equiv) : DIPEA (2.0 equiv).

  • Solvent: Anhydrous DCM or Chloroform.

  • Execution:

    • Dissolve Acid in DCM at RT.

    • Add Ghosez’s Reagent dropwise. Stir for 1–2 hours.

    • Check: Monitor by TLC (acid converts to acid chloride; often visible by quenching a mini-aliquot with MeOH to form the methyl ester).

    • Once Acid Chloride is formed, add the Amine and DIPEA.

    • Reflux if necessary (DCM reflux is mild ~40 °C).

Comparative Data: Reagent Performance

FeatureEDC/HOBtHATU/HOAtT3P (Propylphosphonic Anhydride)Ghosez's Reagent
Reactivity LowHighModerateVery High
Steric Tolerance PoorGoodModerateExcellent
Epimerization HighLow (with short activation)Very Low Moderate
By-product Removal Urea (insoluble)Water/Org washWater Soluble Water Soluble
Safety SensitizerExplosive Risk Safe / StableMoisture Sensitive
Best Use Case Routine, unhinderedStalled Reactions Chiral Centers Tertiary/Bulky Amines

Frequently Asked Questions (FAQ)

Q: My HATU reaction turned deep red/brown. Is it ruined? A: Not necessarily. The active ester of HOAt is yellow. A shift to red often indicates the formation of a Meisenheimer complex or interactions with the amine. However, if it turns black immediately, check your amine quality; oxidized amines can cause decomposition.

Q: Can I use microwave irradiation with these reagents? A: Yes, but with caution.

  • HATU: Highly effective in microwave (e.g., 60 °C for 10 min), but rapid heating increases the risk of epimerization.

  • T3P: Excellent stability in microwave conditions.

Q: Why avoid DMF with Ghosez's reagent? A: DMF can react with acid chlorides (Vilsmeier-Haack type side reactions). Use non-nucleophilic solvents like DCM, DCE, or Toluene.

Q: I have a hindered amine AND an acid-sensitive group (e.g., Boc). Can I use Acid Chlorides? A: Only if generated via Ghosez's reagent or Cyanuric Fluoride . Avoid Thionyl Chloride or Oxalyl Chloride, as the HCl gas generated will cleave the Boc group. Ghosez's reagent produces a neutral amide byproduct, preserving the protecting group.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[4][12][13] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4][5][7][8] Organic Process Research & Development, 20(2), 140–177.[13] Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011).[14][15] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[14][15] Organic Letters, 13(19), 5048–5051.[15] Link

  • Devos, A., Remion, J., Frisque-Hesbain, A. M., Colens, A., & Ghosez, L. (1979). Synthesis of acyl halides under very mild conditions. Journal of the Chemical Society, Chemical Communications, (24), 1180-1181. Link

Sources

Optimization

Technical Support Center: Optimizing pH for Extraction of Basic Diazepane Derivatives

Executive Summary This guide addresses the extraction of basic diazepane derivatives (e.g., homopiperazine scaffolds, functionalized 1,4-diazepanes) from biological or aqueous matrices. Unlike classic benzodiazepines (e....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the extraction of basic diazepane derivatives (e.g., homopiperazine scaffolds, functionalized 1,4-diazepanes) from biological or aqueous matrices. Unlike classic benzodiazepines (e.g., Diazepam, pKa ~3.[1]4) which are weak bases, saturated diazepane derivatives often possess secondary or tertiary amines with pKa values ranging from 8.0 to 10.5 .

Successful extraction requires precise pH manipulation to toggle the molecule between its ionized (water-soluble) and neutral (organic-soluble) states. This guide covers Liquid-Liquid Extraction (LLE) and Mixed-Mode Solid Phase Extraction (SPE).

Module 1: The Physicochemical Basis

The pKa Distinction

It is critical to distinguish your analyte's subclass.

  • 1,4-Benzodiazepines (Unsaturated): Weak bases (pKa < 4). They remain neutral at physiological pH.

  • Diazepanes (Saturated/Homopiperazines): Stronger bases (pKa 8–11). They are positively charged (cationic) at physiological pH.

The "Rule of 2"

To maximize recovery, you must shift the equilibrium by at least 2 pH units relative to the pKa.

Extraction ModeTarget StateRequired pHMechanism
LLE / SLE Neutral (Uncharged)pH > pKa + 2 Analyte becomes hydrophobic; partitions into organic solvent.
SPE (Retention) Cationic (Charged)pH < pKa - 2 Analyte binds to cation-exchange (MCX) sorbent.[2]
SPE (Elution) Neutral (Uncharged)pH > pKa + 2 Charge is neutralized; analyte releases from sorbent.

Module 2: Liquid-Liquid Extraction (LLE) Protocol

Objective: Isolate basic diazepanes using pH-controlled partitioning.

Optimized Protocol
  • Sample Pre-treatment: Aliquot matrix (plasma/urine).

  • pH Adjustment (Critical): Add 0.1 M Ammonium Hydroxide (NH₄OH) or Sodium Carbonate (Na₂CO₃) to adjust sample pH to > 10.5 .

    • Why? This ensures the secondary amine (pKa ~9) is >99% deprotonated (neutral).

  • Solvent Addition: Add extraction solvent (e.g., MTBE, Ethyl Acetate, or DCM/Isopropanol 9:1).

    • Note: Chlorinated solvents (DCM) are denser than water (bottom layer); Ethers/Esters are lighter (top layer).

  • Agitation: Vortex for 5–10 minutes.

  • Separation: Centrifuge at 4,000 x g for 10 minutes.

  • Collection: Transfer the organic layer to a clean tube.

  • Evaporation: Dry under nitrogen at 40°C. Reconstitute in mobile phase.

Troubleshooting LLE

Q: I have low recovery (< 50%). What is wrong?

  • Check pH: If the pH is only 8 or 9, a significant fraction of a diazepane (pKa ~9.5) remains charged and stays in the water. Push pH to 11-12.

  • Check Adsorption: Basic amines stick to glass silanols. Use polypropylene tubes or silanized glass.

  • Volatile Loss: If your derivative is low molecular weight (e.g., simple homopiperazine), it may sublime during evaporation. Add 10 µL of 1% HCl in MeOH before drying to form the non-volatile hydrochloride salt.

Q: I see a "rag layer" or emulsion.

  • Cause: Phospholipids acting as surfactants at high pH.

  • Fix: Add a "salting out" agent (e.g., saturate with NaCl) or switch to Supported Liquid Extraction (SLE) , which eliminates emulsion formation by immobilizing the aqueous phase on diatomaceous earth.

Module 3: Solid Phase Extraction (SPE) – The Gold Standard

Recommended Phase: Mixed-Mode Strong Cation Exchange (MCX / CX). Mechanism: Retains basic analytes via two mechanisms:

  • Hydrophobic: Alkyl chain interaction.

  • Ionic: Sulfonate group (-) binds to the amine (+).

Visualizing the SPE Workflow

SPE_Workflow Start Start: Biological Sample PreTreat 1. Pre-treatment Acidify to pH 3-4 (Analyte becomes Cationic +) Start->PreTreat Dilute 1:1 Load 2. Load Sample Analyte binds to SO3- sites PreTreat->Load Apply to Cartridge Wash1 3. Wash 1: Aqueous Acid (Removes proteins/salts) Load->Wash1 Wash2 4. Wash 2: Organic (MeOH) (Removes neutrals/hydrophobics) Analyte stays bound ionically Wash1->Wash2 Elute 5. Elution 5% NH4OH in Organic Solvent (Neutralizes Analyte -> Release) Wash2->Elute Break Ionic Bond

Caption: Logic flow for Mixed-Mode Cation Exchange (MCX). Note the "Catch and Release" mechanism dependent on pH switching.

Protocol for Basic Diazepanes (MCX)
  • Condition: Methanol followed by Water.[3]

  • Load: Sample acidified to pH 3–4 (e.g., with Formic Acid).

    • Science: Ensures the diazepane amine is fully protonated (+) to bind to the sorbent.

  • Wash 1: 2% Formic Acid in Water (removes hydrophilic interferences).

  • Wash 2: 100% Methanol (removes neutral/acidic hydrophobic interferences).

    • Crucial: Because the analyte is locked by ionic bonds, you can wash with 100% organic solvent without losing it. This yields a very clean extract.[4]

  • Elute: 5% Ammonium Hydroxide in Methanol (pH > 11).

    • Science: High pH neutralizes the amine, breaking the ionic bond.

Module 4: Stability & Degradation Risks

Q: Can high pH damage my diazepane derivative?

  • Risk: While saturated diazepanes are generally stable to base, oxidation is a risk for secondary amines at high pH.

  • Mitigation: Add an antioxidant (e.g., Ascorbic Acid) if using aggressive alkaline conditions, or process rapidly.

  • Warning for "Diazepines": If your molecule has an imine bond (unsaturated), avoid prolonged exposure to strong acids (pH < 1), which can cause ring opening (hydrolysis).

Troubleshooting Decision Tree

Troubleshooting Problem Problem: Low Recovery Check_LLE_SPE Which Method? Problem->Check_LLE_SPE LLE Liquid-Liquid (LLE) Check_LLE_SPE->LLE SPE SPE (MCX) Check_LLE_SPE->SPE Check_pH_LLE Was pH > 10.5? LLE->Check_pH_LLE Fix_pH_LLE Fix: Adjust pH with NH4OH or Carbonate Check_pH_LLE->Fix_pH_LLE No Check_Solvent Is solvent polar enough? Check_pH_LLE->Check_Solvent Yes Fix_Solvent Fix: Add 10% Isopropanol to extraction solvent Check_Solvent->Fix_Solvent No Check_Load_pH Was Load pH < 4? SPE->Check_Load_pH Fix_Load_pH Fix: Acidify sample (ensure ionization) Check_Load_pH->Fix_Load_pH No Check_Elute_pH Was Elute pH > 11? Check_Load_pH->Check_Elute_pH Yes Fix_Elute_pH Fix: Use fresh 5% NH4OH (Ammonia is volatile!) Check_Elute_pH->Fix_Elute_pH No

Caption: Systematic troubleshooting for recovery issues in LLE and SPE workflows.

References

  • Biotage. (2025).[4] Extraction of benzodiazepines from whole blood using ISOLUTE® SLE+. Retrieved from [Link]

  • Agilent Technologies. (2013). Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 3016, Diazepam. Retrieved from [Link]

  • Element Lab Solutions. (2025).[5] Liquid-Liquid Extraction Techniques: Principles and Optimisation. Retrieved from [Link]

Sources

Troubleshooting

Overcoming low solubility of diazepane salts in organic solvents

Technical Support Center: Diazepane (Homopiperazine) Salt Solubility Ticket ID: #DZP-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist Introduction: The "Brick Dust" Paradox Welcome to the Diazepane...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Diazepane (Homopiperazine) Salt Solubility Ticket ID: #DZP-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The "Brick Dust" Paradox

Welcome to the Diazepane Solubility Support Center. We understand the specific frustration of working with 1,4-diazepane (homopiperazine) salts. While the free base is often a manageable oil or low-melting solid, the salts (particularly the dihydrochloride,


) are notorious for being "brick dust"—highly crystalline, extremely polar solids that are insoluble in standard organic solvents (DCM, THF, Toluene) yet too hygroscopic or reactive for convenient aqueous handling.

This guide provides field-proven protocols to overcome these solubility barriers during synthesis, purification, and analysis.

Ticket #001: "My diazepane salt won't dissolve in the reaction solvent."

User Issue: I am trying to alkylate/acylate diazepane dihydrochloride in DCM or THF, but the salt sits at the bottom of the flask. The reaction is slow or nonexistent.

Technical Diagnosis: Diazepane salts possess a rigid crystal lattice stabilized by strong ionic interactions and hydrogen bonding. Standard organic solvents (DCM, EtOAc) lack the dielectric constant to dissociate the ion pairs and the hydrogen bond donor (HBD) capability to solvate the chloride anions.

Solution A: The "Magic Solvent" Switch (Fluorinated Alcohols) If your reaction tolerates protic media, switch to 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) or 2,2,2-Trifluoroethanol (TFE) .

  • The Science: Unlike ethanol, HFIP is a potent Hydrogen Bond Donor (high

    
     value) but a poor nucleophile. It solvates the anion (
    
    
    
    ) effectively, breaking the lattice and "freeing" the cationic amine for reaction, often without quenching electrophiles.
  • Protocol:

    • Dissolve the diazepane salt in minimal HFIP (solubility is often >100 mg/mL).

    • Dilute with your co-solvent (DCM or Toluene) if necessary.

    • Run the reaction.[1] Note: HFIP is acidic (

      
      ); ensure your electrophile is acid-stable.
      

Solution B: The "Dipolar Aprotic" Force If the reaction must be anhydrous and aprotic:

  • Primary Choice: DMSO or DMF.[2]

  • The Fix: If you cannot remove DMSO later, use N-Methyl-2-pyrrolidone (NMP) . It often solubilizes diazepane salts better than DMF due to different dipole interactions.

Data: Solvent Efficacy for Amine Salts

Solvent SystemSolubility RatingMechanism of ActionRemoval Difficulty
DCM / CHCl3 🔴 InsolubleNone (Low dielectric)Easy
Methanol 🟡 ModerateH-bonding (Protic)Easy
DMSO 🟢 HighDipolar dissociationDifficult (High BP)
HFIP 🟢 Excellent Strong H-bond Donor (Anion solvation)Moderate (BP 58°C)
TFE 🟢 GoodH-bond DonorEasy (BP 74°C)

Ticket #002: "I cannot change the solvent. How do I make it react?"

User Issue: My electrophile is sensitive to alcohols/DMSO. I must use Toluene or DCM.

Technical Diagnosis: You are facing a phase-transfer limitation. The reagents are in the organic phase, and the diazepane salt is in the solid phase.

Solution: Phase Transfer Catalysis (PTC) Do not try to dissolve the salt. Instead, shuttle the reacting species.

  • Solid-Liquid PTC: Use 18-Crown-6 (if using K+ salts) or Tetrabutylammonium Bromide (TBAB) .

  • Protocol:

    • Suspend diazepane salt in Toluene/DCM.

    • Add solid base (e.g.,

      
       or KOH).
      
    • Add 5-10 mol% TBAB or Aliquat 336.

    • Vigorous stirring is critical (creates high interfacial surface area).

Visualization: PTC Mechanism for Diazepane Alkylation

PTC_Mechanism cluster_organic Organic Phase (DCM) cluster_interface Interface cluster_solid Solid / Aqueous Phase RX Electrophile (R-X) Product Product (N-R) RX->Product Q_plus Q+ (Catalyst) Product->Q_plus Regens Q+ Exchange Ion Exchange (Q+ Cl- <-> Q+ Diaz-) Q_plus->Exchange Shuttles Anion Exchange->RX Solubilized Nucleophile Salt Diazepane.2HCl (Solid Lattice) Deprotonation Free Amine Gen. Salt->Deprotonation Neutralization Base Base (KOH) Base->Deprotonation Deprotonation->Exchange Diazepane Anion caption Fig 1: Phase Transfer Catalysis bypasses the need for bulk solubility.

Ticket #003: "I need to isolate a lipophilic salt."

User Issue: The HCl salt is too hygroscopic to weigh accurately, but the free base is an oil. I need a stable, crystalline solid soluble in organics for NMR/handling.

Technical Diagnosis: The Chloride anion is small and has high charge density, leading to tight lattice packing (insolubility) and hygroscopicity. You need a "Grease Ball" anion—large, charge-diffuse, and lipophilic.

Solution: Counter-Ion Engineering Exchange the anion for a bulky, lipophilic variant.

  • Option A: The Picrate. (Historical, good for characterization, handle with care).

  • Option B: The BArF Salt. (Modern standard).

    • Use

      
       (Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate).
      
    • Result: The Diazepane-BArF salt will likely be soluble in DCM and even

      
      , allowing for easy NMR and handling.
      
  • Option C: The Tosylate/Camsylate.

    • Treat the free base with p-Toluenesulfonic acid or Camphorsulfonic acid. These often form nice, non-hygroscopic crystals soluble in warm alcohols or chloroform.

Decision Tree: Salt Selection Strategy

Salt_Selection Start Start: Diazepane Handling Issue Goal1 Goal: Run Reaction? Start->Goal1 Goal2 Goal: Isolate Stable Solid? Start->Goal2 SolventCheck Can use HFIP/TFE? Goal1->SolventCheck Hygro Is HCl Salt Hygroscopic? Goal2->Hygro YesHFIP Use HFIP/TFE Solvent SolventCheck->YesHFIP Yes NoHFIP Use PTC (TBAB/18-C-6) SolventCheck->NoHFIP No (Strictly Aprotic) Lipophilic Switch to Tosylate or BArF Salt Hygro->Lipophilic Yes, need crystals FreeBase Isolate as Free Base Oil Hygro->FreeBase No, oil is fine caption Fig 2: Decision matrix for solvent and salt selection.

FAQ: Quick Troubleshooting

Q: Can I just free-base the salt using a separatory funnel? A: Yes, but beware of the "Partition Coefficient Trap." Diazepane is highly water-soluble.[3]

  • The Fix: Do not use simple water/DCM extraction. Use the "Salting Out" method: Saturate the aqueous layer with NaCl or

    
     until it is a slurry. This forces the diazepane into the organic layer (use CHCl3/Isopropanol 3:1 for best extraction efficiency).
    

Q: Why does my reaction turn black in Acetone? A: Diazepane is a secondary amine. Acetone can undergo enamine formation or condensation reactions with the amine over time. Avoid ketones as solvents for diazepane salts unless acting as a reactant.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[4][5][6][7][8][9] (2011).[4][5] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[5][7][8]

  • Bégué, J.-P., Bonnet-Delpon, D., & Crousse, B. (2004). Fluorinated Alcohols: A New Medium for Selective and Clean Reaction. Synlett, 2004(1), 18-29.

  • Shukla, V. G., et al. (2011).[4][5] Phase Transfer Catalysis: A Green Methodology for Organic Synthesis.[10] Journal of Chemical and Pharmaceutical Research, 3(4), 18-29.

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[5][7][8] (Regarding HFIP and TFE solvent parameters).

Sources

Optimization

Technical Support Center: Controlling Exotherms in Butyryl Chloride Addition to Diazepanes

Welcome to the Technical Support Center for managing exothermic reactions during the synthesis of butyrylated diazepane derivatives. This guide is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for managing exothermic reactions during the synthesis of butyrylated diazepane derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for maintaining control over this often energetic acylation reaction. The following content is structured to address common challenges through a troubleshooting and FAQ format, grounded in established chemical principles and best practices.

Understanding the Exotherm: Why This Reaction Gets Hot

The acylation of a diazepane with butyryl chloride is a nucleophilic acyl substitution reaction.[1] The lone pair of electrons on a nitrogen atom of the diazepane ring attacks the electrophilic carbonyl carbon of butyryl chloride.[2] This initial addition is followed by the elimination of a chloride ion, forming the desired N-butyryl diazepane and hydrochloric acid (HCl) as a byproduct.[1][3]

This reaction is highly exothermic for two primary reasons:

  • Formation of a Stable Amide Bond: The carbon-nitrogen bond in the resulting amide is significantly more stable than the carbon-chlorine bond in the starting acyl chloride, releasing a substantial amount of energy as heat.

  • Acid-Base Neutralization: The generated HCl is a strong acid that will immediately react with any available basic nitrogen on the diazepane starting material or product. This acid-base neutralization is also a highly exothermic process.[4]

Uncontrolled, this exotherm can lead to a rapid increase in temperature, a phenomenon known as thermal runaway.[5][6] This can result in vigorous boiling of the solvent, pressure buildup, and the formation of undesirable side products, ultimately compromising the safety, yield, and purity of your synthesis.

Visualizing the Reaction Pathway

Acylation_of_Diazepane cluster_reactants Reactants cluster_process Reaction cluster_products Products Diazepane Diazepane Nucleophilic_Attack Nucleophilic Attack Diazepane->Nucleophilic_Attack Butyryl_Chloride Butyryl_Chloride Butyryl_Chloride->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Forms unstable intermediate Elimination Elimination of Cl- Tetrahedral_Intermediate->Elimination Proton_Transfer Proton Transfer Elimination->Proton_Transfer HCl HCl Elimination->HCl Byproduct N_Butyryl_Diazepane N_Butyryl_Diazepane Proton_Transfer->N_Butyryl_Diazepane

Caption: General workflow for the acylation of a diazepane with butyryl chloride.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the addition of butyryl chloride to diazepanes.

Issue 1: Rapid, Uncontrolled Temperature Spike During Addition

Q: I'm observing a sudden and significant increase in temperature, even with external cooling. What's causing this, and how can I mitigate it?

A: An uncontrolled temperature spike indicates that the rate of heat generation is exceeding the rate of heat removal.[7] This is a critical situation that can lead to thermal runaway.[8]

  • Underlying Causes:

    • Addition Rate is Too Fast: Adding the butyryl chloride too quickly results in a high instantaneous concentration of the reactants, leading to a burst of energy.

    • Inadequate Cooling: The cooling bath (e.g., ice-water) may not have sufficient capacity or surface area contact with the reaction flask to dissipate the heat being generated.

    • Insufficient Dilution: A more concentrated reaction mixture will experience a greater temperature rise for a given amount of heat evolved.

    • Poor Stirring: Inefficient mixing can create localized "hot spots" where the reaction is proceeding much faster than in the bulk solution.

  • Solutions:

    • Slow, Controlled Addition: Add the butyryl chloride dropwise using an addition funnel. For larger-scale reactions, a syringe pump is highly recommended for precise control over the addition rate.[4]

    • Maintain Low Temperature: Ensure the reaction flask is immersed in an efficient cooling bath (e.g., ice-water or ice-salt for sub-zero temperatures) throughout the addition.[4] A typical target temperature range is 0-5 °C.

    • Adequate Dilution: Use a sufficient volume of an appropriate aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), to act as a heat sink.[9]

    • Vigorous Stirring: Employ effective mechanical or magnetic stirring to ensure homogenous mixing and temperature distribution.

Issue 2: Low Yield of the Desired N-Butyryl Diazepane

Q: My reaction is complete, but the yield of my target product is lower than expected. What are the likely reasons?

A: Low yields can often be traced back to side reactions that consume your starting materials or desired product.

  • Underlying Causes:

    • Hydrolysis of Butyryl Chloride: Butyryl chloride is highly sensitive to moisture.[10] Any water present in the solvent, glassware, or on the diazepane starting material will hydrolyze the acyl chloride to butyric acid, rendering it unreactive towards the amine.[11]

    • Protonation of the Diazepane: The HCl generated during the reaction will protonate the starting diazepane, forming an ammonium salt.[4] This salt is no longer nucleophilic and cannot react with the butyryl chloride.[4]

    • Di-acylation: If the diazepane has more than one reactive nitrogen, it's possible for a second acylation to occur, especially if an excess of butyryl chloride is used.[9]

  • Solutions:

    • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[9]

    • Inclusion of a Base: Add a non-nucleophilic tertiary amine base, such as triethylamine (Et3N) or diisopropylethylamine (DIPEA), to the reaction mixture before the addition of butyryl chloride.[3] This "scavenger" base will neutralize the HCl as it is formed, preventing the protonation of the diazepane.[4] Typically, 1.1 to 1.5 equivalents of the scavenger base are used.

    • Stoichiometric Control: Use a precise amount of butyryl chloride (typically 1.0 to 1.1 equivalents) to minimize di-acylation.

Issue 3: Formation of Impurities and Difficult Purification

Q: I'm having trouble purifying my product due to the presence of several side products. How can I improve the reaction's selectivity?

A: The formation of impurities is often linked to poor temperature control and the presence of moisture.

  • Underlying Causes:

    • Side Reactions at Elevated Temperatures: Higher temperatures can promote the formation of various byproducts.

    • Butyric Acid Impurity: As mentioned, hydrolysis of butyryl chloride will lead to butyric acid, which can be difficult to separate from the desired product.[9]

    • Unreacted Starting Material: Incomplete reaction due to the issues described above will leave unreacted diazepane in the mixture.

  • Solutions:

    • Strict Temperature Control: Maintaining a low and stable temperature throughout the reaction is crucial for minimizing side reactions.

    • Aqueous Workup: After the reaction is complete, a carefully controlled aqueous workup can help remove impurities. A wash with a dilute aqueous base (e.g., sodium bicarbonate) can remove any residual butyric acid and the hydrochloride salt of the scavenger base. A subsequent wash with dilute aqueous acid (e.g., HCl) can remove unreacted diazepane. The desired N-butyryl diazepane, being less basic, will typically remain in the organic layer.

    • Chromatographic Purification: If impurities persist, column chromatography is an effective method for purification.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction? Aprotic solvents are generally the best choice as they do not react with butyryl chloride.[9] Dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used. Ensure the chosen solvent is anhydrous to prevent hydrolysis of the acyl chloride.[10]

Q2: How much scavenger base should I use? A slight excess, typically 1.1 to 1.5 equivalents relative to the butyryl chloride, is recommended. This ensures that all the generated HCl is neutralized promptly.[4]

Q3: Can I use an inorganic base like sodium hydroxide or potassium carbonate? While possible under certain conditions (e.g., Schotten-Baumann conditions), using aqueous inorganic bases introduces water into the reaction, which can lead to significant hydrolysis of the butyryl chloride.[3][4] For better control and higher yields, a non-nucleophilic organic base in an anhydrous organic solvent is generally preferred.

Q4: What are the key safety precautions for handling butyryl chloride? Butyryl chloride is a highly flammable, corrosive, and moisture-sensitive liquid that causes severe skin burns and eye damage.[12][13] It should always be handled in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[14] Ensure all equipment is grounded to prevent static discharge.

Q5: How do I properly quench the reaction? Once the reaction is complete, it should be quenched by slowly adding a proton source to react with any remaining butyryl chloride. A common method is to slowly add the reaction mixture to a stirred, cold solution of saturated aqueous sodium bicarbonate. This will neutralize any excess butyryl chloride and the HCl salt of the scavenger base. Be aware that this quenching process can also be exothermic and may release gas (CO2), so it should be done cautiously with adequate cooling and venting.

Summary of Key Parameters for Exotherm Control

ParameterRecommendationRationale
Temperature 0–5 °CSlows the reaction rate, allowing for better heat dissipation and minimizing side reactions.[4]
Addition Rate Slow, dropwisePrevents a sudden, uncontrolled release of energy.[4]
Solvent Anhydrous aprotic (DCM, THF)Solubilizes reactants without reacting with the acyl chloride; acts as a heat sink.[9]
Base 1.1–1.5 eq. non-nucleophilic tertiary amine (Et3N, DIPEA)Neutralizes HCl byproduct, preventing protonation of the nucleophilic diazepane.[3][4]
Atmosphere Inert (Nitrogen or Argon)Prevents hydrolysis of the moisture-sensitive butyryl chloride.[9]

Decision-Making Workflow for Troubleshooting

Troubleshooting_Workflow Start Start Experiment Check_Exotherm Is there a rapid, uncontrolled temperature spike? Start->Check_Exotherm Check_Yield Is the final yield low? Check_Exotherm->Check_Yield No Troubleshoot_Exotherm Reduce addition rate Improve cooling & stirring Increase dilution Check_Exotherm->Troubleshoot_Exotherm Yes Check_Purity Are there significant impurities? Check_Yield->Check_Purity No Troubleshoot_Yield Use anhydrous conditions Add a scavenger base Check stoichiometry Check_Yield->Troubleshoot_Yield Yes Success Successful Synthesis Check_Purity->Success No Troubleshoot_Purity Maintain strict low temp. Perform aqueous workup Consider chromatography Check_Purity->Troubleshoot_Purity Yes Troubleshoot_Exotherm->Start Retry Troubleshoot_Yield->Start Retry Troubleshoot_Purity->Success Purification Complete

Caption: A decision-making guide for troubleshooting common issues.

References

  • Saini, R., et al. (2013). Synthesis and spectral studies of novel diazepine derivatives and study in specific reference to tautomerization. Chemical Science Transactions, 2(4), 1250-1255.
  • Kanto Chemical Co., Inc. Safety Data Sheet: N-Butyryl Chloride.[Link]

  • Various Authors. (2013). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science Publishers.
  • ResearchGate. Synthesis of diazepam.[Link]

  • Wang, L., et al. (2018). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 23(8), 1888.
  • OrgoSolver. Acid Chloride to Amide (NH3/Amines).[Link]

  • Samshuddin, S., et al. (2012). Synthesis and characterization of new 1,2-diazepine derivative. Der Pharma Chemica, 4(6), 2198-2201.
  • Li, J., et al. (2019). Amidation of Acid Chlorides to Primary Amides with Ammonium Salts. Molecules, 24(12), 2292.
  • Clark, J. Reaction between acyl chlorides and amines - addition/elimination.[Link]

  • ResearchGate. Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene™.[Link]

  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems.[Link]

  • Chem Help ASAP. Synthesis of amides from acid chlorides.[Link]

  • Google Patents.Methods and reaction mixtures for controlling exothermic reactions.
  • Master Organic Chemistry. Friedel-Crafts Alkylation and Acylation.[Link]

  • NASA. Passive prevention of thermal runaway and fire propagation in li ion batteries.[Link]

  • Carpinteiro, I., et al. (2017). Reaction of diazepam and related benzodiazepines with chlorine. Kinetics, transformation products and in-silico toxicological assessment.
  • ResearchGate. Transformation of diazepam and related benzodiazepines during chlorination.[Link]

  • ResearchGate. Reaction of diazepam and related benzodiazepines with chlorine. Kinetics, transformation products and in-silico toxicological assessment.[Link]

  • PubChem. Butyryl chloride.[Link]

  • MDPI. Safety Methods for Mitigating Thermal Runaway of Lithium-Ion Batteries—A Review.[Link]

  • Aspen Aerogels. It's About Time: The 6 Phases of Thermal Runaway Propagation.[Link]

  • University of Nairobi. A Study Of Some Of The Reactions Involved In The Synthesis Of The 14 Benzodiazepines.[Link]

  • WIT Press. Reaction inhibition in the control of exothermic runaway.[Link]

  • Energy Storage Science and Technology. Thermal runaway-preventing technologies for lithium-ion batteries.[Link]

  • Lipolytim. Preventing Thermal Runaway in Lithium-Ion Batteries.[Link]

  • Chegg. Diazepam Synthesis.[Link]

  • Nudelman, N. S., & de Waisbaum, R. G. (1995). Acid hydrolysis of diazepam. Kinetic study of the reactions of 2-(N-methylamino)-5-chlorobenzophenone, with HCl in MeOH-H2O. Journal of Pharmaceutical Sciences, 84(8), 998–1004.
  • Chemical Industry Journal. Handling Reaction Exotherms – A Continuous Approach.[Link]

  • Griffin, C. E., et al. (2013). Classics in Chemical Neuroscience: Diazepam (Valium). ACS Chemical Neuroscience, 4(8), 1169–1175.
  • Research Journal of Pharmacy and Technology. Chemical and Biological Properties of Benzodiazepines.[Link]

  • PubChem. Diazepam.[Link]

  • MDPI. Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: Piperazine vs. 1,4-Diazepane Derivatives

Executive Summary: The Rigid vs. Adaptive Trade-off In medicinal chemistry, the choice between piperazine (6-membered) and 1,4-diazepane (7-membered, homopiperazine) scaffolds is rarely arbitrary.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Rigid vs. Adaptive Trade-off

In medicinal chemistry, the choice between piperazine (6-membered) and 1,4-diazepane (7-membered, homopiperazine) scaffolds is rarely arbitrary. While piperazine represents the "gold standard" linker due to its rigid chair conformation and predictable lipophilicity, 1,4-diazepane offers a distinct "adaptive" profile.

The Core Differentiator: The 1,4-diazepane ring introduces significant conformational entropy and altered basicity compared to piperazine. This results in two critical practical consequences:

  • Synthetic Reactivity: Diazepane exhibits higher nucleophilicity at the second nitrogen, making selective mono-functionalization more challenging than with piperazine.

  • Pharmacology: The flexibility of diazepane allows for an "induced fit" binding mode, often rescuing potency in targets where the rigid piperazine vector is suboptimal, albeit at the cost of metabolic stability.

Physicochemical & Structural Basis[1]

To control reactivity, one must understand the electronic and steric environment of the nucleophilic centers.

Comparative Data Profile
FeaturePiperazine1,4-Diazepane (Homopiperazine)Impact on Reactivity
Ring Size 6-membered7-memberedDiazepane is entropically less favored to form but more flexible once formed.
Conformation Rigid Chair (Low Energy)Twist-Boat / Chair FluxionalDiazepane exposes lone pairs more randomly; less steric shielding.
pKa₁ (Primary) ~9.73~10.0Both are highly basic; rapid protonation/reaction.
pKa₂ (Secondary) ~5.35~6.90CRITICAL: Diazepane's second nitrogen is significantly more basic/nucleophilic than piperazine's.
LogP (Parent) -1.17-1.05Diazepane is slightly more lipophilic.
The Basicity Trap

The most overlooked factor in synthesis is the


pKa  between the first and second nitrogen.
  • Piperazine: The electron-withdrawing effect of the first ammonium center (after mono-protonation or reaction) is transmitted efficiently through the 2-carbon bridge, significantly lowering the basicity of the second nitrogen (pKa drops from 9.7 to 5.3). This "deactivation" assists in selective mono-functionalization.

  • Diazepane: The 3-carbon bridge on one side insulates the second nitrogen more effectively. The pKa drop is less drastic (10.0 to 6.9). Consequently, the mono-product remains a competent nucleophile, leading to higher rates of bis-alkylation side products.

Synthetic Reactivity & Selectivity

Nucleophilic Aromatic Substitution ( )

When reacting these diamines with aryl fluorides (e.g., 4-fluoronitrobenzene):

  • Piperazine: Reacts cleanly. The mono-aryl product is less nucleophilic due to resonance delocalization and the inductive effect of the aryl ring.

  • Diazepane: Reacts faster initially due to reduced steric strain in the transition state (flexible ring), but the product often undergoes a second

    
     or alkylation event because the distal amine remains quite basic.
    
Visualizing the Conformational Landscape

The following diagram illustrates the entropic penalty and steric accessibility differences.

Conformation_Landscape Pip Piperazine (Rigid Chair) Reactivity_Pip Sterically Defined Lone Pair Vectors Pip->Reactivity_Pip Locked Conformation Diaz 1,4-Diazepane (Fluxional Twist-Boat) Reactivity_Diaz Accessible Lone Pairs Diaz->Reactivity_Diaz High Entropy Outcome_Pip High Selectivity (Mono-functionalization) Reactivity_Pip->Outcome_Pip pKa2 ~5.3 (Deactivated) Outcome_Diaz Lower Selectivity (Risk of Bis-alkylation) Reactivity_Diaz->Outcome_Diaz pKa2 ~6.9 (Active)

Figure 1: Conformational and electronic drivers of reactivity differences.

Experimental Protocol: Selective Mono-Protection

Because diazepane is prone to over-alkylation, direct alkylation with alkyl halides is discouraged. The most robust route for both, but strictly required for diazepane, is Selective Mono-Boc Protection followed by functionalization.

The "High-Dilution / pH-Control" Method

This protocol minimizes bis-protection by leveraging the solubility differences and statistical probability.

Reagents:

  • Diamine (Piperazine or 1,4-Diazepane) [10.0 equiv] - Excess is key

  • Boc-Anhydride (

    
    ) [1.0 equiv]
    
  • Dichloromethane (DCM) or Methanol (MeOH)

Step-by-Step Workflow:

  • Dissolution: Dissolve the diamine (10 eq) in DCM (0.1 M concentration).

    • Note: Diazepane is a liquid/low-melting solid; Piperazine is a solid. Ensure complete solvation.

  • Controlled Addition: Dissolve

    
     (1 eq) in DCM. Add this solution dropwise  to the diamine solution over 2 hours at 
    
    
    
    .
    • Rationale: High dilution ensures the electrophile encounters free diamine rather than mono-Boc diamine.

  • Quench & Wash:

    • Add water. The excess unreacted diamine will partition into the aqueous phase (highly basic).

    • The Mono-Boc product (more lipophilic) and trace Bis-Boc product remain in DCM.

  • Purification (The Divergence):

    • Piperazine: The Mono-Boc species precipitates often or is easily extracted at pH 9.

    • Diazepane: Due to higher basicity (pKa2 ~6.9), the Mono-Boc diazepane is more water-soluble than the piperazine analog. Critical Step: You must saturate the aqueous layer with NaCl and perform multiple extractions with

      
       (chloroform) rather than DCM to recover the mono-product effectively.
      
Workflow Diagram

Mono_Protection_Workflow Start Start: Diamine (10 eq) + Boc2O (1 eq) Reaction Reaction: 0°C, DCM Slow Addition (2h) Start->Reaction Partition Partition: Add Water Reaction->Partition Aq_Phase Aqueous Phase: Unreacted Diamine Partition->Aq_Phase Excess Reagent Org_Phase Organic Phase: Mono-Boc + Bis-Boc Partition->Org_Phase Extraction Extraction Strategy Org_Phase->Extraction Pip_Ext Piperazine: Extract pH 9-10 (DCM) Extraction->Pip_Ext Diaz_Ext Diazepane: Sat. NaCl + CHCl3 (3x) Extraction->Diaz_Ext Higher Polarity Requires CHCl3

Figure 2: Optimized workflow for selective mono-protection, highlighting the extraction modification required for diazepane.

Drug Discovery Implications[3][4][5]

When should you switch from Piperazine to Diazepane?

  • IP Space & Novelty: It is a classic "ring expansion" strategy to break out of crowded patent space surrounding piperazine cores.

  • Solubility: Diazepane derivatives often show higher aqueous solubility due to the lower crystal lattice energy (entropy of the flexible ring) and the higher basicity of the secondary amine (if left free).

  • Selectivity Profiles: In Histamine H3 antagonists, switching to diazepane has been shown to maintain potency while improving selectivity against other GPCRs by altering the vector of the basic nitrogen [1].

Cautionary Note: Diazepane is often less metabolically stable. The flexible ring is more prone to oxidation by CYPs compared to the rigid piperazine.

References

  • Discovery of spirofused piperazine and diazepane amides as selective histamine-3 antagonists. Journal of Medicinal Chemistry.

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data.

  • Expedite protocol for construction of chiral regioselectively N-protected monosubstituted piperazine, 1,4-diazepane. Journal of Organic Chemistry.

  • Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega.

Safety & Regulatory Compliance

Safety

1-(4-Methyl-1,4-diazepan-1-yl)butan-1-one Proper Disposal Procedures

[1] Executive Summary: Operational Directive Immediate Action Required: Treat 1-(4-Methyl-1,4-diazepan-1-yl)butan-1-one as a Hazardous Organic Amine . Due to the presence of the diazepane ring (a cyclic diamine), this co...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: Operational Directive

Immediate Action Required: Treat 1-(4-Methyl-1,4-diazepan-1-yl)butan-1-one as a Hazardous Organic Amine .

Due to the presence of the diazepane ring (a cyclic diamine), this compound exhibits basicity and potential biological activity.[1] Standard disposal protocols for non-halogenated organic solvents or neutral organics are insufficient .[1]

Core Disposal Strategy:

  • Segregation: Strictly isolate from acids and strong oxidizers to prevent exothermic neutralization or the formation of toxic N-oxides/nitrosamines.[1]

  • Classification: Manage as RCRA Hazardous Waste (likely D002 Corrosive or Toxic via Generator Knowledge).[1]

  • Ultimate Fate: High-temperature incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).[1]

Chemical Profile & Hazard Assessment

To dispose of a chemical safely, you must understand its reactivity.[1] This compound is a bifunctional building block containing a ketone and a cyclic tertiary amine.[1]

PropertyDescriptionDisposal Implication
Functional Groups Tertiary Amine (Diazepane ring), KetoneBasic pH: Incompatible with acids.[1] Organic: Combustible.[1]
Inferred Hazards Corrosive / Irritant (Skin/Eye) ; Acute Toxicity (Oral)Requires chemically resistant PPE (Nitrile/Neoprene).[1]
Stability Stable under normal conditions.[1]Hygroscopic; keep containers tightly sealed to prevent moisture absorption which complicates mass-based waste tracking.[1]
Regulatory Status Research Chemical / IntermediateNot P-listed or U-listed by name (40 CFR 261.33).[1] Must be characterized by properties (Ignitability, Corrosivity, Toxicity).[1][2][3]

Critical Safety Note: As a diazepine derivative, this compound shares structural features with biologically active pharmaceutical classes.[1] Always handle with the assumption of high potency until specific toxicological data proves otherwise.[1]

Waste Characterization & Regulatory Compliance

Before moving the container, you must assign the correct waste codes.[1] Under the US EPA Resource Conservation and Recovery Act (RCRA), use "Generator Knowledge" to classify this material.[1]

Decision Logic for Waste Coding

Use the following logic flow to determine the appropriate waste code for your label.

WasteClassification cluster_mixed Mixed Waste Streams Start Start: Waste Characterization IsPure Is the waste pure substance? Start->IsPure CheckpH Check pH (10% aqueous solution) IsPure->CheckpH Yes SolventMix Mixed with Organic Solvents? IsPure->SolventMix No IsCorrosive Is pH ≥ 12.5? CheckpH->IsCorrosive IsFlammable Is Flash Point < 60°C? IsCorrosive->IsFlammable No CodeD002 Assign Code: D002 (Corrosive) IsCorrosive->CodeD002 Yes CodeD001 Assign Code: D001 (Ignitable) IsFlammable->CodeD001 Yes CodeNonReg Assign: Non-Regulated Hazardous Waste (Tag for Incineration) IsFlammable->CodeNonReg No (Most Likely) AssignSolvent Assign Solvent Codes (F003, D001, etc.) SolventMix->AssignSolvent Yes

Figure 1: RCRA Waste Characterization Logic Flow. This decision tree guides the assignment of EPA waste codes based on physical properties.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Scenario: You have an expired bottle or residual solid in a weighing boat.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar.[1] Glass is acceptable but poses a breakage risk.[1]

  • Transfer:

    • Work inside a fume hood.[1]

    • Dampen the solid slightly with an inert solvent (e.g., glycol) only if dust generation is high.[1] Otherwise, transfer dry.[1]

  • Labeling:

    • Label as "Hazardous Waste - Solid, Organic, Basic" .

    • List constituents: "1-(4-Methyl-1,4-diazepan-1-yl)butan-1-one 99%".[1]

    • Check "Toxic" and "Irritant" pictograms.[1]

Protocol B: Liquid Waste (Reaction Mixtures)

Scenario: The compound is dissolved in a solvent (e.g., DCM, Methanol, DMSO).[1]

  • Segregation Check: Ensure the waste stream contains NO ACIDS . Mixing this amine with acid waste will generate heat and potentially form salts that precipitate and clog disposal lines.[1]

  • Bulking:

    • Pour into the "Basic Organic Waste" carboy.[1]

    • If halogenated solvents (DCM) are present, use the "Halogenated" stream.[1]

    • If non-halogenated (Methanol/Acetone), use the "Non-Halogenated" stream.[1]

  • Documentation: Log the estimated concentration of the amine on the waste tag.[1]

Protocol C: Empty Containers (The "P-List" Rule Exception)

Since this chemical is not P-listed (acutely hazardous):

  • Triple Rinse: Rinse the empty bottle three times with a solvent capable of dissolving the residue (e.g., Ethanol or Acetone).[1]

  • Rinsate Disposal: Collect all three rinses and dispose of them as Hazardous Liquid Waste (see Protocol B).

  • Defacing: Deface the label and mark "Empty - Triple Rinsed."[1]

  • Final Step: Discard the bottle in standard lab trash or glass recycling, depending on institutional policy.

Emergency Response: Spill Cleanup

Trigger: Spillage of >5 mL liquid or >500 mg solid outside primary containment.

SpillResponse Alert 1. Alert & Isolate (Evacuate immediate area) PPE 2. Don PPE (Nitrile gloves x2, Goggles, Lab Coat) Alert->PPE Contain 3. Containment (Dyke with absorbent pads) PPE->Contain Neutralize 4. Absorption (Use Vermiculite or Universal Pads) Contain->Neutralize Clean 5. Decontamination (Wipe with soap/water) Neutralize->Clean Dispose 6. Bag & Tag (Dispose as Haz Waste) Clean->Dispose

Figure 2: Immediate Spill Response Workflow.[1][3] Follow this linear path to minimize exposure during accidental release.

Specific Cleanup Notes:

  • Do not use bleach immediately.[1] Bleach + Amines can form chloramines (toxic gas).[1] Use simple soap and water for the final surface decontamination.[1]

  • Absorbent: Use universal absorbent pads or vermiculite.[1] Avoid clay-based kitty litter if possible, as it generates dust.[1]

References & Authority

  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Code of Federal Regulations (CFR) Parts 260-273.[1] Washington, D.C. [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] 29 CFR 1910.1200.[1][2] [Link][1]

  • Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

Sources

Handling

Personal protective equipment for handling 1-(4-Methyl-1,4-diazepan-1-yl)butan-1-one

Executive Summary & Risk Profile 1-(4-Methyl-1,4-diazepan-1-yl)butan-1-one is a functionalized heterocycle featuring a 1,4-diazepane (homopiperazine) core.[1] While specific toxicological data for this exact CAS entity i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

1-(4-Methyl-1,4-diazepan-1-yl)butan-1-one is a functionalized heterocycle featuring a 1,4-diazepane (homopiperazine) core.[1] While specific toxicological data for this exact CAS entity is limited in public repositories, its structural pharmacophore—combining a tertiary amine and an amide within a diazepane ring—dictates a High-Caution safety approach.[1]

The Scientific Basis for Caution:

  • Corrosivity/Irritation Potential: Structural analogs such as tert-butyl 1,4-diazepane-1-carboxylate are classified as causing severe skin burns and eye damage due to the basicity of the amine functionalities [1].[1]

  • Bioactivity: The diazepane ring is a privileged scaffold in medicinal chemistry, often associated with CNS activity (e.g., antihistamines, calcium channel blockers).[2] Until IC50/LD50 data is established, this compound must be treated as a Potent Bioactive Agent .

  • Permeation Risk: Aliphatic amines and amides are known to permeate standard thin-mil nitrile gloves rapidly, often without visible degradation of the glove material [2].

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound. Selection is based on the "Worst-Case Permeation" principle.[1]

A. Hand Protection Strategy

Critical Insight: Standard 4-mil nitrile exam gloves provide insufficient protection against amine-based heterocycles in organic solvents.[1]

Operation TypePrimary Glove LayerSecondary Glove LayerRationale
Weighing / Solids Handling Nitrile (min.[1] 5 mil) None required if drySolid state reduces permeation risk; dust protection is the priority.
Synthesis / Solvation Laminate Film (Silver Shield/Barrier) Nitrile (Outer, for dexterity) Laminates offer >480 min breakthrough time for amines/solvents. Nitrile outer layer prevents snagging.
Spill Cleanup Butyl Rubber or Viton Nitrile (Inner) Thick-gauge rubber is required to resist bulk solvent exposure during cleanup.
B. Respiratory & Body Protection[3][4][5]
  • Engineering Control (Primary): All handling must occur within a certified Chemical Fume Hood (CFH) operating at face velocity 80–100 fpm.

  • Respiratory (Secondary): If CFH containment is breached or for spill cleanup outside the hood:

    • Minimum: Half-face respirator with P100/OV (Organic Vapor) cartridges.

    • Rationale: The P100 filters particulates (solid phase), while OV captures amine vapors which may have low olfactory thresholds.

  • Eye Protection: Chemical Splash Goggles (indirect venting) are mandatory. Safety glasses are insufficient due to the risk of basic burns from splashes.

Operational Workflow: Decision Logic

The following diagram outlines the decision-making process for PPE selection and handling based on the physical state of the compound.

PPE_Selection_Logic Start Start: Handling 1-(4-Methyl-1,4-diazepan-1-yl)butan-1-one State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Liquid Solution / Reaction Mix State_Check->Liquid Risk_Solid Risk: Inhalation (Dust) & Contact Solid->Risk_Solid Risk_Liquid Risk: Permeation & Splash Liquid->Risk_Liquid PPE_Solid PPE: 5-mil Nitrile + Lab Coat + Goggles Control: Fume Hood or Powder Enclosure Risk_Solid->PPE_Solid PPE_Liquid PPE: Double Glove (Laminate Inner) + Splash Goggles + Apron Risk_Liquid->PPE_Liquid Action Proceed with Experiment PPE_Solid->Action PPE_Liquid->Action

Figure 1: Decision tree for PPE selection based on physical state and associated risks.

Emergency Response & Spill Protocol

Pre-requisite: A "Spill Kit – Basic" (Absorbent pads, vermiculite, scoop, hazardous waste bags) must be within 10 feet of the work area.

Step-by-Step Spill Management[1]
  • Alert & Isolate: Evacuate the immediate area. If the spill is >100mL or outside a fume hood, evacuate the lab.

  • Don PPE: Put on Butyl/Viton gloves, splash goggles, and P100/OV respirator.

  • Contain: Use absorbent socks to dike the spill perimeter.

  • Neutralize (If applicable): Since the compound is basic (amine), do NOT use bleach (risk of chloramine formation). Use a mild citric acid-based neutralizer or absorb directly if small.[1]

  • Absorb: Cover with vermiculite or chem-pads.

  • Clean: Wipe surface with soap and water; do not use acetone (enhances skin permeation of remaining residue).

Spill_Response Spill Spill Detected Assess Assess Volume & Location Spill->Assess Hood Inside Fume Hood? Assess->Hood Minor Minor Clean-up (Standard PPE) Hood->Minor Yes Major Evacuate & Ventilate (Respirator Required) Hood->Major No / >100mL Absorb Absorb (Vermiculite) Minor->Absorb Major->Absorb Waste Dispose as Chem Waste (Tag: Toxic/Corrosive) Absorb->Waste

Figure 2: Workflow for assessing and mitigating chemical spills.[1]

Waste Disposal & Decontamination[1]

Self-Validating Disposal System:

  • Segregation: Do not mix with Oxidizers (e.g., Nitric Acid, Peroxides) due to the risk of exothermic reaction with the amine/amide functions.

  • Labeling: Waste containers must be labeled: "Hazardous Waste - Toxic, Corrosive (Amine Derivative)."

  • Glassware: Rinse glassware with a solvent (Ethanol/DCM) inside the hood before washing. Collect the first rinse as hazardous waste.

References

  • Fisher Scientific. (2025).[3] Safety Data Sheet: 1-BOC-hexahydro-1,4-diazepine. Retrieved from (Analogous structure data used for hazard extrapolation).

  • Ansell Healthcare. (2022). Chemical Resistance Guide: Permeation & Degradation Data. Retrieved from

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

  • PubChem. (2025).[4] Compound Summary: 1,4-Diazepine Derivatives. National Library of Medicine. Retrieved from

Sources

© Copyright 2026 BenchChem. All Rights Reserved.